molecular formula C4H6O3 B1588976 2-Oxoethyl acetate CAS No. 5371-49-3

2-Oxoethyl acetate

Cat. No.: B1588976
CAS No.: 5371-49-3
M. Wt: 102.09 g/mol
InChI Key: GUPGZURVZDIQPM-UHFFFAOYSA-N
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Description

Contextual Significance within Organic Chemistry

2-Oxoethyl acetate (B1210297), also known as acetoxyacetaldehyde or glycolaldehyde (B1209225) acetate, is a bifunctional organic molecule that serves as a versatile building block in synthetic organic chemistry. pharmaffiliates.comcymitquimica.com Its structure incorporates both an aldehyde and an an acetate functional group, bestowing upon it a unique reactivity profile. The aldehyde group acts as an electrophilic center, susceptible to nucleophilic attack, while the acetate group can be hydrolyzed to reveal a primary alcohol. This dual functionality allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including various heterocyclic compounds. researchgate.net The strategic placement of these two functional groups enables its use in cascade reactions and multicomponent reactions, streamlining synthetic pathways to intricate molecular architectures.

Historical Perspectives in Synthetic Chemistry and Chemical Biology

Historically, the synthesis and application of 2-oxoethyl acetate and its derivatives have evolved with the development of new synthetic methodologies. Early methods for its preparation were often hampered by the compound's propensity to polymerize or undergo side reactions. google.com A notable advancement in its synthesis was the development of controlled oxidation methods. For instance, the oxidation of monoacetyl ethylene (B1197577) glycol using reagents like N-oxyls (such as TEMPO) in the presence of a co-oxidant provided a more efficient route to acetoxyacetaldehyde. google.com Another significant approach involves the ozonolysis of precursors like (E)-1,4-diacetoxy-2-butene or allyl acetate. google.comresearchgate.net The Wacker process, a cornerstone of industrial organic synthesis for the oxidation of olefins, also provides a conceptual basis for the formation of such oxygenated products. researchgate.net In the realm of chemical biology, the related compound glycolaldehyde has been recognized as the smallest possible sugar and a key intermediate in various metabolic pathways, underscoring the fundamental importance of such small, functionalized molecules in biological systems. oup.comwikipedia.org

Conceptual Frameworks for Investigating this compound

The investigation of this compound is guided by several key conceptual frameworks in chemistry. Its reactivity is primarily understood through the principles of electrophilicity and nucleophilicity. The aldehyde's carbonyl carbon is a potent electrophile, readily reacting with a diverse array of nucleophiles. This reactivity is central to its application in forming new carbon-carbon and carbon-heteroatom bonds.

Furthermore, the concept of the molecule as a "synthon" is crucial. A synthon is a conceptual unit within a molecule that assists in the planning of a synthesis. This compound can be viewed as a synthon for a variety of larger structures, depending on the desired synthetic outcome. Its use in cycloaddition reactions, for example, highlights its role as a two-carbon building block for the construction of cyclic systems. vulcanchem.comrsc.orgsigmaaldrich.com

In the context of medicinal chemistry and chemical biology, the framework of "chemical probes" is relevant. thermofisher.krunc.educhemicalprobes.org Although this compound itself is a simple building block, its derivatives can be designed as chemical probes to study biological processes. ontosight.ainih.gov For instance, the related compound glycolaldehyde has been utilized as a probe molecule to understand the reactions of biomass-derived compounds. nih.gov

Scope and Objectives of Current Research Trajectories

Current research involving this compound and its analogs is focused on several key areas. A primary objective is the development of more efficient and sustainable synthetic methods for its preparation and the synthesis of its derivatives. This includes the use of greener reagents and catalytic systems to minimize waste and improve atom economy. researchgate.netresearchgate.net

A significant portion of research is dedicated to expanding its utility as a synthetic intermediate. Chemists are exploring its application in novel multicomponent reactions and cascade sequences to rapidly assemble complex molecular scaffolds. rsc.org This is particularly relevant in the synthesis of biologically active heterocycles, which are prevalent in pharmaceuticals and agrochemicals. researchgate.net

In the field of medicinal chemistry, the objective is to design and synthesize novel derivatives of this compound with specific biological activities. nih.govnih.gov This involves structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds as potential therapeutic agents. For example, derivatives are being investigated for their potential to protect pancreatic β-cells from stress. nih.gov Furthermore, there is an interest in developing derivatives that can act as highly specific chemical probes to elucidate the function of proteins and biological pathways. thermofisher.krresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxoethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c1-4(6)7-3-2-5/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPGZURVZDIQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455646
Record name 2-oxoethyl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5371-49-3
Record name 2-oxoethyl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxoethyl acetate
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Synthetic Methodologies for 2 Oxoethyl Acetate and Its Derivatives

Direct Synthetic Routes

The direct formation of 2-oxoethyl acetate (B1210297) and its derivatives can be accomplished through several fundamental reaction classes, each offering unique advantages in terms of efficiency and substrate scope.

Esterification Reactions and Optimizations

Esterification represents the most fundamental approach to synthesizing acetate esters. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, provides a direct route. iloencyclopaedia.orgyoutube.com In the context of 2-oxoethyl acetate, this would involve the reaction of glycolaldehyde (B1209225) with acetic acid. To drive the reversible reaction toward the product, the alcohol is often used in excess, or water is removed as it forms. youtube.com

Optimization of these reactions is key. For instance, the synthesis of ethyl acetate from ethanol (B145695) and acetic acid is often catalyzed by sulfuric acid and involves heating to distill the product and remove water, thereby shifting the equilibrium. iloencyclopaedia.org A one-step synthesis of ethyl acetate has also been demonstrated from ethene, water, and oxygen over a bifunctional catalyst system, where palladium provides an oxidation function and silicotungstic acid provides the necessary acidic function for both hydration and esterification. toagosei.co.jp

A specific example of a derivative synthesis is that of 2'-(2''-hydroxy-4''-methylphenyl)-2'-oxoethyl acetate (hofmeisterin), a natural phytotoxin. acs.orgacs.orgnih.gov Its structure was confirmed through a synthesis that, while multi-step, relies on a crucial final esterification step to introduce the acetate group. acs.orgacs.org

Condensation Reactions for Scaffold Assembly

Condensation reactions are pivotal in building the carbon framework of more complex this compound derivatives. These reactions join two or more molecules, often with the elimination of a small molecule like water or an alcohol.

The Claisen condensation, for example, can utilize this compound to synthesize β-keto esters. More broadly, condensation reactions are used to assemble elaborate molecular scaffolds. A series of ethyl 5-(2-ethoxy-2-oxoethyl)-1-(X-phenyl)-1H-1,2,3-triazole-4-carboxylates were synthesized through the condensation of various aryl azides with diethyl-1,3-acetonedicarboxylate in the presence of a base. lew.ro Similarly, the synthesis of certain N-(2-oxoethyl)-2-phenoxy-acetamide derivatives involves condensation between phenoxy-acetic acid derivatives and amines, facilitated by coupling agents like TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate).

The synthesis of 5-[2-aryl-2-oxoethyl]-1,3-dimethylpyrimidine-2,4,6-trione derivatives is achieved via a three-component reaction where arylglyoxals react with 1,3-dimethylbarbituric acid, followed by treatment with L-cysteine. scielo.org.za

Table 1: Examples of Condensation Reactions in Derivative Synthesis

Reactant 1 Reactant 2 Catalyst/Conditions Product Type
Aryl azides Diethyl-1,3-acetonedicarboxylate Sodium ethoxide 1,2,3-Triazole derivatives lew.ro
Phenoxy-acetic acid derivatives Amines/diamines TBTU, lutidine, DCM N-(2-oxoethyl)-2-phenoxy-acetamide derivatives

Cyclization Pathways and Heterocycle Formation

The this compound moiety can be a key component in intramolecular or multicomponent reactions that lead to the formation of heterocyclic systems. These cyclization pathways are essential for creating compounds with significant structural complexity and potential biological activity.

For example, the N-(2-oxoethyl)-2-phenoxy- group can act as a precursor for intramolecular cyclization to generate more complex heterocyclic structures. A powerful method for forming oxygen heterocycles is the Mn(III)-based oxidative cyclization. nii.ac.jp In this process, 1,3-dicarbonyl compounds, which are structurally related to 2-oxoethyl systems, are oxidized by manganese(III) acetate to generate carbon radicals. These radicals can then attack an alkene, followed by an O-cyclization to produce furans and lactones. nii.ac.jp

Multicomponent reactions offer an efficient route to complex heterocycles. A four-component, stereoselective synthesis of pyridinium (B92312) salts with piperidin-2-one moieties has been developed using 1-(2-alkoxy-2-oxoethyl)pyridin-1-ium halogenides, dicyano olefins, aromatic aldehydes, and ammonium (B1175870) acetate. hse.ru This reaction proceeds through a domino process involving Michael addition, Mannich reaction, and subsequent intramolecular cyclization. hse.ru

Multi-Step Organic Synthesis Strategies

The construction of highly functionalized derivatives of this compound often requires sophisticated, multi-step synthetic sequences. These strategies allow for the precise installation of various functional groups and the construction of complex molecular architectures.

The synthesis of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) monoamides illustrates a scalable, multi-step approach. One strategy involves the monoalkylation of cyclen (1,4,7,10-tetraazacyclododecane) with an α-bromoacetamide, followed by the addition of three acetate arms and subsequent hydrolysis. researchgate.net An alternative and often more efficient method for creating a series of derivatives starts with a pre-formed DO3A tris-ester, which is then alkylated with an appropriate α-bromoacetamide before the final deprotection step. researchgate.net

The synthesis of complex isoquinoline (B145761) derivatives also proceeds through multi-step pathways that include condensation, cyclization, and substitution reactions to build the final molecule. ontosight.ai Similarly, the total synthesis of indole (B1671886) alkaloids like lycogarubin C involves a seven-step sequence to create a key pyrrole (B145914) intermediate, which then undergoes a Fischer indole synthesis to form the core structure. rsc.org

Table 2: Overview of a Multi-Step Synthesis for DOTA Monoamides

Step Description Key Reagents Intermediate/Product
1 Preparation of DO3A tris-ester hydrobromide Cyclen, bromoacetic acid esters DO3A tris-ester hydrobromide salts researchgate.net
2 Neutralization and Alkylation K₂CO₃, α-bromoacetamide derivative Alkylated DOTA tris-ester researchgate.net

Retrosynthetic Analysis of this compound Derivatives

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing a target molecule into simpler, commercially available, or easily synthesized precursor molecules.

Identification of Precursor Molecules

By applying retrosynthetic logic, the key starting materials for various this compound derivatives can be identified.

For a complex molecule like [2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 2-(4-oxoquinazolin-3-yl)acetate, the ester linkage is a logical point for disconnection. This reveals two primary precursors: a quinazolinone acetic acid and a dihydroindole alcohol. vulcanchem.com These, in turn, can be traced back to simpler starting materials like anthranilic acid derivatives and phenylhydrazine (B124118) derivatives. vulcanchem.com

In the synthesis of DOTA monoamides, the clear precursors are either cyclen itself or a tris-alkylated version, DO3A-ester. researchgate.net For the synthesis of the phytotoxin hofmeisterin, 2'-(2''-hydroxy-4''-methylphenyl)-2'-oxoethyl acetate, the retrosynthesis would lead to precursors such as 2-benzyloxy-4-methylacetophenone and an acetylating agent. acs.org Glycolaldehyde stands out as a fundamental bio-based precursor, offering a renewable starting point for various C2 platform molecules, including those that can be converted to this compound. kuleuven.be

Computational Approaches in Retrosynthetic Planning

Retrosynthetic analysis is a cornerstone of organic synthesis, enabling chemists to deconstruct a target molecule into simpler, commercially available precursors. nih.govewadirect.comnumberanalytics.com This process, traditionally a manual and intuitive exercise, is increasingly being augmented by computational tools. chemistrydocs.comshenvilab.org These computer-aided synthesis planning (CASP) programs utilize vast databases of chemical reactions and sophisticated algorithms to propose feasible synthetic routes. chemistrydocs.commit.edu

For a molecule like this compound, a computational retrosynthetic analysis might begin by identifying key functional groups and potential disconnection sites. The ester and ketone functionalities are prime candidates for disconnection. An initial disconnection could involve the ester linkage, suggesting a reaction between an acetylating agent and a 2-hydroxyacetaldehyde derivative. Alternatively, disconnection at the C-C bond adjacent to the carbonyl group could be explored.

Several software programs have been developed to automate this process, including LHASA, CHIRON, ArChem, SYNGEN, and MARSEIL/SOS. chemistrydocs.com More recent and advanced tools like ASKCOS and Synthia™ employ machine learning and Monte Carlo tree search algorithms to explore a multitude of synthetic possibilities, balancing the exploration of novel pathways with the exploitation of known, reliable reactions. mit.edunih.gov These programs can identify potential enzymatic transformations, offering more sustainable and efficient routes. mit.edu For instance, the hydrolysis of an ester to form a carboxylic acid is a common transformation that can be predicted by these models. nih.gov

A key aspect of these computational tools is the use of reaction rules or transforms, which are generalized representations of chemical reactions. These can be hand-coded by experts or extracted from large reaction databases. nih.gov The software then applies these rules in reverse to the target molecule, generating a tree of possible precursors. The "scoring problem" in this context refers to the challenge of evaluating and ranking the generated routes based on factors like reaction yield, cost of starting materials, and step count. shenvilab.org

While these tools are powerful, they are intended to assist, not replace, the chemist. shenvilab.org The output of a retrosynthesis program often requires careful evaluation by an experienced chemist to assess the practical feasibility of the proposed steps.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally responsible manufacturing processes in the chemical industry. researchgate.net This includes minimizing waste, using renewable feedstocks, and designing energy-efficient processes. researchgate.net

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to the environmental impact of a process. rsc.org The ideal green solvent is non-toxic, non-flammable, readily available from renewable resources, and easily recyclable. mdpi.comencyclopedia.pub

Water is often considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. mdpi.comencyclopedia.pub However, its use can be limited by the poor solubility of many organic compounds. mdpi.com Other green solvents include bio-based solvents like ethanol and ethyl acetate, which can be derived from renewable feedstocks. researchgate.netsigmaaldrich.com Ethyl acetate, in particular, is considered a green and non-toxic solvent. researchgate.net Supercritical fluids, such as supercritical carbon dioxide (scCO₂), offer another environmentally benign alternative, possessing properties of both liquids and gases. encyclopedia.pub

In the context of synthesizing derivatives of this compound, research has explored the use of greener solvents. For example, ethyl acetate has been successfully used as a solvent for the polymerization of 2-ethyl-2-oxazoline, replacing more hazardous solvents like acetonitrile (B52724) and chlorobenzene. researchgate.netrsc.orgugent.be Polyethylene glycol (PEG) has also been investigated as an environmentally benign solvent medium, offering advantages such as water solubility and ease of product isolation. humanjournals.com

The table below compares the properties of some common solvents, highlighting the advantages of greener alternatives.

Table 1: Comparison of Conventional and Green Solvents

Solvent Classification Key Properties
Dichloromethane Conventional Effective solvent, but a suspected carcinogen and environmentally persistent. google.com
N,N-Dimethylformamide (DMF) Conventional High-boiling polar aprotic solvent, but associated with reproductive toxicity. rsc.org
Ethyl Acetate Green Bio-based, low toxicity, effective for a range of reactions. sigmaaldrich.comresearchgate.net
Water Green Non-toxic, non-flammable, abundant, but limited by solubility of organic compounds. mdpi.comencyclopedia.pub
Polyethylene Glycol (PEG) Green Water-soluble, low toxicity, thermally stable. humanjournals.com

Minimizing solvent use, or conducting reactions in solvent-free conditions, is another key principle of green chemistry. semanticscholar.orgmdpi.com This approach not only reduces waste but can also lead to faster reaction times and increased selectivity.

Catalysts play a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste generation. researchgate.net The development of sustainable catalysts focuses on using earth-abundant, non-toxic materials and designing catalysts that are recoverable and reusable. researchgate.net

Heterogeneous Catalysts:

Heterogeneous catalysts, which exist in a different phase from the reactants, are particularly attractive from a green chemistry perspective. semanticscholar.org Their primary advantage is the ease of separation from the reaction mixture, allowing for simple recovery and reuse, which minimizes waste and reduces costs. semanticscholar.orgmdpi.com

Examples of green heterogeneous catalysts include:

Montmorillonite K10: This clay-based catalyst is inexpensive, readily available, and possesses both Brønsted and Lewis acid sites, making it effective for a variety of organic transformations. semanticscholar.orgmdpi.comdntb.gov.ua It can often be used in solvent-free conditions, further enhancing its green credentials. semanticscholar.orgmdpi.com

Zeolites: These microporous aluminosilicate (B74896) minerals are also used as solid acid catalysts and offer high selectivity.

Supported Metal Nanoparticles: Gold nanoparticles deposited on supports like cerium oxide have shown high activity and selectivity in oxidation reactions. pharmacyjournal.in

Homogeneous Catalysts:

While heterogeneous catalysts offer advantages in terms of separation, homogeneous catalysts often exhibit higher activity and selectivity. The challenge with homogeneous catalysts lies in their recovery from the reaction mixture.

Biocatalysts:

Enzymes are highly efficient and selective biological catalysts that operate under mild conditions in aqueous environments. mit.edu Their use in organic synthesis is a key area of green chemistry research.

Catalyst Selection for Specific Transformations:

The choice of catalyst depends on the specific reaction. For instance, in the synthesis of quinoline (B57606) derivatives, various green catalysts have been employed, including p-toluenesulfonic acid and cerium nitrate (B79036). researchgate.net For oxidation reactions, eco-friendly oxidizing agents like hydrogen peroxide are often used in conjunction with catalysts based on manganese or tungsten. pharmacyjournal.in

The following table provides examples of catalysts used in green synthesis.

Table 2: Examples of Catalysts in Green Synthesis

Catalyst Type Application Green Advantages
Montmorillonite K10 Heterogeneous Various organic reactions Low cost, reusable, can be used in solvent-free conditions. semanticscholar.orgmdpi.comdntb.gov.ua
Gold Nanoparticles Heterogeneous Oxidation of alcohols High activity and selectivity. pharmacyjournal.in
p-Toluenesulfonic acid Homogeneous Synthesis of quinolines Effective green catalyst. researchgate.net
Enzymes Biocatalyst Various transformations High selectivity, mild reaction conditions, aqueous solvent. mit.edu

The development of novel and efficient catalysts is a continuous effort in the field of green chemistry, aiming to make chemical synthesis more sustainable and environmentally friendly. researchgate.net

Reaction Mechanisms and Reactivity Profiles of 2 Oxoethyl Acetate

Nucleophilic Processes

The electrophilic nature of the carbonyl carbon and the carbon adjacent to the ester oxygen makes 2-oxoethyl acetate (B1210297) susceptible to a variety of nucleophilic attacks. These processes are fundamental to its use as a versatile starting material in organic synthesis. google.com

The aldehyde functional group in 2-oxoethyl acetate contains a highly electrophilic carbonyl carbon, which is a prime target for nucleophiles. This leads to nucleophilic addition reactions, a characteristic transformation of aldehydes. These reactions typically involve the attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to form a new stereocenter.

Key examples of nucleophilic addition reactions involving this compound include:

Aldol (B89426) Reactions: In an enantioselective aldol reaction, this compound can react with enol borinates, such as those derived from methyl ketones, to form β-hydroxy ketone structures after hydrolysis of the acetate. acs.org

Wittig Reactions: The carbonyl group can react with phosphorus ylides in a Wittig reaction to form alkenes, effectively replacing the carbonyl oxygen with a carbon-carbon double bond. koreascience.kr

Condensation Reactions: General condensation reactions with various nucleophiles can occur at the carbonyl center. vulcanchem.com

Conjugate Addition: In certain contexts, derivatives formed from this compound can act as electrophiles in conjugate addition reactions. For instance, it can be used to generate intermediates for tandem addition reactions. cas.cz

Reaction TypeNucleophileProduct TypeReference
Aldol ReactionEnol diisopinocampheylborinatesβ-Hydroxy ester acs.org
Wittig ReactionPhosphorus ylideAllylic acetate koreascience.kr
Tandem AdditionDithioacetal-derived enolatesSubstituted 2-fluorolactones cas.cz

The acetate group of this compound can function as a leaving group in nucleophilic substitution reactions. These reactions involve the displacement of the acetate moiety by a nucleophile.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield glycolaldehyde (B1209225) and acetic acid or its corresponding salt. vulcanchem.comvulcanchem.com This reaction is fundamental in deprotection strategies where the acetate serves as a protecting group for a hydroxyl function.

Transesterification and Aminolysis: The acetate can be displaced by other alcohols (transesterification) or amines (aminolysis) to form different esters or amides, respectively. vulcanchem.com

Synthesis of Heterocycles: Substituted versions of this compound, such as 2-oxo-2-phenylethyl acetate, are valuable precursors for synthesizing heterocyclic compounds like oxazoles. In these reactions, an amine attacks the carbonyl carbon, and the subsequent cyclization displaces the acetate group. nih.govrsc.org

Reaction TypeReagent(s)Product TypeReference
HydrolysisWater (acid or base catalyzed)Glycolaldehyde vulcanchem.comvulcanchem.com
AminolysisAminesAmides vulcanchem.com
Oxazole SynthesisPrimary AminesSubstituted Oxazoles nih.govrsc.org
Nucleophilic SubstitutionAcetic Acid / Triethylamine2-(2-Methoxyphenyl)-2-oxoethyl acetate rsc.org

Nucleophilic Addition to Carbonyl Centers

Radical-Mediated Transformations

This compound is involved in several radical-mediated processes, either as a product of radical fragmentation or as a substrate in reactions initiated by single electron transfer.

Single Electron Transfer (SET) can initiate reactions by generating radical ion intermediates. While direct evidence for SRN1 reactions with this compound is limited, related structures show reactivity consistent with SET mechanisms.

In the synthesis of certain oxazoles from 2-oxo-2-phenylethyl acetate and amines, the reaction is inhibited by radical scavengers like BHT, suggesting a free radical pathway is involved, which could be initiated by a SET process. rsc.org

The photochemistry of related benzoin (B196080) acetate derivatives involves the formation of a radical pair that can undergo SET to yield an ion pair, which then proceeds to products. sfu.ca

Photoredox catalysis can also involve a SET from an excited-state catalyst to a substrate to initiate a reaction. umich.edu The synthesis of N-aryl oxalamides from 2-oxo-2-phenylethyl acetate has been proposed to involve a radical pathway. rsc.org

This compound is a frequently observed product resulting from the fragmentation of larger radical intermediates, particularly in atmospheric chemistry. Alkoxy radicals, formed from the reaction of volatile organic compounds with atmospheric oxidants, can undergo C-C bond cleavage.

Atmospheric Oxidation of Esters: In the atmospheric degradation of esters like isoamyl acetate and amyl acetate initiated by OH radicals, an intermediate alkoxy radical can undergo β-scission of a C-C bond to produce this compound and an alkyl radical. acs.orgrsc.org

Ozonolysis: The ozonolysis of allyl acetate, a process that involves radical intermediates, yields this compound and formaldehyde (B43269) as the main products. researchgate.netresearchgate.net Theoretical studies show that the primary ozonide decomposes preferentially to form this compound and a Criegee intermediate (CH2OO). researchgate.net

PrecursorInitiator/ProcessKey IntermediateProductsReference
Amyl AcetateOH RadicalCH₃C(O)OCH₂CH₂C(O•)HCH₂CH₃This compound + Propionaldehyde rsc.org
Isoamyl AcetateOH Radical / Cl AtomAlkoxy RadicalThis compound + Alkyl Radical acs.org
Allyl AcetateOzone (O₃)Primary OzonideThis compound + Formaldehyde researchgate.net
Allyl AcetateOH RadicalHydroxyalkoxy RadicalThis compound + Formaldehyde researchgate.netnih.gov

Single Electron Transfer (SET) Mechanisms (e.g., SRN1)

Oxidation and Reduction Reactions

The two functional groups of this compound allow for distinct oxidation and reduction reactions. The aldehyde is readily oxidized, while both the aldehyde and the ester can be reduced under different conditions.

Oxidation: The aldehyde group of this compound can be oxidized to a carboxylic acid. Under certain conditions, it can be oxidized to formic acid and acetic acid. The formation of this compound itself is often achieved through the controlled oxidation of a precursor alcohol, such as monoacetyl ethylene (B1197577) glycol, using reagents like TEMPO. google.com Ozonolysis of allyl acetate is another oxidative method for its synthesis. google.comacs.org

Reduction: The carbonyl group is susceptible to reduction to a primary alcohol (ethylene glycol monoacetate) using various reducing agents, such as lithium aluminum hydride. smolecule.com Biocatalytic reductions are also possible; for example, Baker's yeast has been used to reduce derivatives like 2-(7-ethylbenzofuran-2-yl)-2-oxoethyl acetate. researchgate.net In the context of electrochemical CO reduction, acetate and glycolaldehyde are among the C2+ products that can be formed, representing the reduced forms of the functionalities present in this compound. researchgate.netresearchgate.net

Reaction TypeReagent(s)Functional Group TransformedProductReference
OxidationOxidizing AgentsAldehydeCarboxylic acids (Formic, Acetic)
OxidationTEMPO / Co-oxidantPrimary Alcohol (in precursor)Aldehyde (forms this compound) google.com
ReductionLithium Aluminum HydrideAldehydePrimary Alcohol smolecule.com
BioreductionBaker's YeastKetone (in derivative)Secondary Alcohol researchgate.net

Oxidative Degradation Mechanisms (e.g., Ozonolysis, Hydroxyl Radical, Chlorine Atom, Nitrate (B79036) Radical)

This compound, also known as acetoxyacetaldehyde, is a significant carbonyl compound formed during the atmospheric oxidation of various volatile organic compounds (VOCs), particularly unsaturated acetate esters like allyl acetate. researchgate.netnih.gov Its formation and subsequent reactions are key to understanding the atmospheric fate of these esters. nih.gov The primary oxidative degradation pathways involve reactions with major atmospheric oxidants. researchgate.net

Ozonolysis: The gas-phase reaction of allyl acetate with ozone (O₃) is a primary formation route for this compound. researchgate.net Theoretical investigations using density functional theory (DFT) show that the ozonolysis proceeds through the formation of a primary ozonide, which then decomposes via two main channels. researchgate.net The dominant channel, accounting for 60–77% of the product yield over a temperature range of 200–2,000 K, leads to the formation of this compound and a Criegee intermediate, methyl Criegee biradical (CH₂OO). researchgate.net The second, minor channel produces formaldehyde and a different Criegee intermediate. researchgate.net

Hydroxyl Radical (OH): The reaction with the hydroxyl radical (OH) is a major daytime degradation pathway for many VOCs. nih.gov In the case of larger saturated esters such as amyl acetate and isoamyl acetate, the OH-initiated oxidation can produce this compound. rsc.orgacs.org The mechanism proceeds via hydrogen atom abstraction from the alkyl chain, predominantly from secondary (–CH₂–) groups. acs.orgrsc.org This creates an alkyl radical, which rapidly reacts with molecular oxygen (O₂) to form a peroxy radical and subsequently an alkoxy radical. rsc.org This alkoxy radical can then undergo β-scission (C–C bond cleavage). acs.orgrsc.org For instance, in the oxidation of amyl acetate, scission between the C2 and C3 carbons of the alkoxy radical yields this compound and a propyl radical as a coproduct. rsc.org For allyl acetate, the reaction with OH radicals proceeds almost entirely by addition to the double bond, which can lead to the formation of hydroxyalkoxy radicals that are precursors to this compound and other products. nih.govconicet.gov.ar

Chlorine Atom (Cl): In marine or coastal areas, chlorine atoms (Cl) can be significant oxidants. rsc.org The degradation of acetate esters initiated by Cl atoms follows a similar mechanism to that of OH radicals, involving H-atom abstraction to form an alkoxy radical, which then fragments. acs.orgrsc.org Studies on amyl acetate show that H-atom abstraction from the C2 position, followed by the formation of an alkoxy radical and subsequent C2–C3 bond scission, produces this compound. rsc.orgrsc.org In the Cl-initiated oxidation of allyl acetate in the presence of NOx, this compound (acetoxyacetaldehyde) is observed as a main product. researchgate.net

Nitrate Radical (NO₃): The nitrate radical (NO₃) is the most important atmospheric oxidant during nighttime. nih.gov Experimental studies have confirmed that the gas-phase reaction of allyl acetate with NO₃ radicals also produces this compound. nih.gov

The table below summarizes the experimentally determined reaction rate constants for the oxidation of allyl acetate by these key atmospheric oxidants at 298 K.

Table 1: Reaction Rate Constants for Allyl Acetate with Atmospheric Oxidants

Oxidant Rate Constant (cm³ molecule⁻¹ s⁻¹) Atmospheric Lifetime Reference
O₃ (1.8 ± 0.3) × 10⁻¹⁸ 9 days nih.gov
OH (3.1 ± 0.7) × 10⁻¹¹ 5 hours nih.gov
Cl (2.5 ± 0.5) × 10⁻¹⁰ 5 days nih.gov

Reductive Transformations

The aldehyde functional group in the this compound moiety is susceptible to reductive transformations, most notably reductive amination. This reaction is a valuable method for covalently linking molecules containing the this compound group to proteins or other amine-containing structures. cdnsciencepub.com

The process involves the formation of a Schiff base between the aldehyde of the this compound derivative and a primary or secondary amine, followed by reduction of the resulting imine to form a stable amine linkage. cdnsciencepub.com For example, the 2-oxoethyl α-glycoside of N-acetylneuraminic acid was used as a precursor for conjugation to the ε-amino groups of lysine (B10760008) residues in carrier proteins like bovine serum albumin (BSA) and tetanus toxoid (TT) via reductive amination. cdnsciencepub.com

Similarly, a tryptamine (B22526) derivative was synthesized from (2-oxoethyl)-1H-indol-4-yl acetate through reductive amination with pyrrolidine (B122466) and sodium triacetoxyhydroborate as the reducing agent. google.com In another study, 2'-oxoethyl flavin underwent reductive amination with hydrogen over a palladium on charcoal catalyst to yield the corresponding secondary amine. researchgate.net This transformation not only introduced a new amino group but also increased the solubility of the parent molecule. researchgate.net

Acid-Base Catalyzed Reactions

The reactivity of this compound and its derivatives is significantly influenced by the presence of acids or bases, which can catalyze reactions such as hydrolysis and isomerization.

Acid-Catalyzed Reactions: Under acidic conditions, the ester linkage of this compound derivatives is susceptible to hydrolysis. In an attempt to synthesize amide derivatives by reacting ethyl 2-phenyl-4-oxo-3(4H)quinazolineacetate with various amines in boiling acetic acid, the primary product obtained was the corresponding carboxylic acid resulting from ester hydrolysis. sapub.org This indicates that the highly acidic conditions favored hydrolysis over the intended amidation. sapub.org Similarly, N7-substituted guanine (B1146940) adducts, which can be structurally related to derivatives of this compound, are known to undergo acid-catalyzed depurination. nih.gov Lewis acids have also been employed to catalyze reactions involving these moieties, such as the palladium(II)/Sc(OTf)₃ catalyzed oxidative olefination of 2-benzamidopyridine 1-oxide with ethyl acrylate. rsc.org

Base-Catalyzed Reactions: Base-catalyzed reactions are also prominent for this class of compounds. The formation of formamidopyrimidine (FAPy) derivatives from N7 adducts of deoxyguanosine requires a stoichiometric equivalent of hydroxide (B78521) ion to facilitate the hydrolysis of the imidazole (B134444) ring. nih.gov Base-catalyzed isomerization is another important transformation. For instance, the synthesis of certain 1,2-benzothiazine nuclei involves a base-catalyzed isomerization of an alkyl-1,2-benzothiazoline-3(2H)-one-2-acetate-1,1-dioxide, a reaction analogous to the Gabriel-Colman rearrangement. koreascience.kr Furthermore, the aldehyde group can participate in base-catalyzed reactions; for example, the addition of methanol (B129727) to related aldehydes can be catalyzed by bases like piperidinium (B107235) acetate or potassium carbonate. cdnsciencepub.com

Stereochemical Aspects of Reactions Involving this compound Moieties

While this compound itself is an achiral molecule, the stereochemical outcomes of its reactions become critical when the moiety is part of a larger, chiral molecular structure. In such cases, the stereochemistry is dictated by the existing stereogenic centers within the parent molecule.

For example, in a complex tetracyclic molecule containing a this compound side chain, the multiple stereogenic centers (designated as 1S, 2R, 10S, 11S, 14R, and 15R) in the core structure govern the molecule's three-dimensional configuration and its chemical behavior. vulcanchem.com The reactivity of the attached this compound group would be influenced by the steric and electronic environment created by this defined stereochemistry. vulcanchem.com

Advanced Spectroscopic and Structural Characterization of 2 Oxoethyl Acetate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationrsc.orgmdpi.comrsc.orgfigshare.comnih.govnih.govtechscience.com

NMR spectroscopy stands as a cornerstone technique for the structural analysis of 2-oxoethyl acetate (B1210297) compounds, offering detailed information about the chemical environment of individual atoms.

Proton NMR Spectroscopic Analysisrsc.orgfigshare.comtechscience.com

Proton (¹H) NMR spectroscopy provides distinct signals for the different sets of protons within the 2-oxoethyl acetate framework. In a typical spectrum of an unsubstituted or substituted 2-oxo-2-phenylethyl acetate, the protons of the acetate methyl group (CH₃) characteristically appear as a singlet. For instance, in 2-oxo-2-phenylethyl acetate, this singlet is observed around δ 2.23 ppm. rsc.org The methylene (B1212753) protons (CH₂) adjacent to the carbonyl group and the acetate oxygen also produce a singlet, typically found further downfield due to the deshielding effects of the neighboring electron-withdrawing groups. In the case of 2-oxo-2-phenylethyl acetate, this singlet appears at approximately δ 5.34 ppm. rsc.org

Substituents on the phenyl ring significantly influence the chemical shifts of the aromatic protons. For example, in 2-(4-chlorophenyl)-2-oxoethyl acetate, the aromatic protons appear as two multiplets in the range of δ 7.44-7.87 ppm. rsc.org Similarly, for 2-(4-fluorophenyl)-2-oxoethyl acetate, the aromatic protons are observed as multiplets between δ 7.14 and 7.98 ppm. rsc.org The introduction of a methoxy (B1213986) group, as in 2-(4-methoxyphenyl)-2-oxoethyl acetate, shifts the aromatic proton signals, with multiplets appearing at δ 6.94-6.98 ppm and δ 7.88-7.92 ppm. rsc.org

A selection of proton NMR data for various this compound derivatives is presented below:

CompoundSolventChemical Shift (δ) and Multiplicity
2-oxo-2-phenylethyl acetateCDCl₃δ 7.92-7.90 (m, 2H), 7.63-7.59 (t, J = 7.6 Hz, 1H), 7.50-7.46 (t, J = 7.6 Hz, 2H), 5.34 (s, 2H), 2.23 (s, 3H) rsc.org
2-(4-chlorophenyl)-2-oxoethyl acetateCDCl₃δ 7.87-7.83 (m, 2H), 7.48-7.44 (m, 2H), 5.30 (s, 2H), 2.22 (s, 3H) rsc.org
2-(4-fluorophenyl)-2-oxoethyl acetateCDCl₃δ 7.98-7.92 (m, 2H), 7.19-7.14 (m, 2H), 5.30 (s, 2H), 2.23 (s, 3H) rsc.org
2-(4-methoxyphenyl)-2-oxoethyl acetateCDCl₃δ 7.92-7.88 (m, 2H), 6.98-6.94 (m, 2H), 5.30 (s, 2H), 3.88 (s, 3H), 2.23 (s, 3H) rsc.org

Carbon-13 NMR Spectroscopic Analysisrsc.orgmdpi.comtechscience.com

Carbon-13 (¹³C) NMR spectroscopy complements proton NMR by providing data on the carbon skeleton of the molecule. In the ¹³C NMR spectrum of 2-oxo-2-phenylethyl acetate, the carbonyl carbon of the ketone (C=O) resonates at approximately δ 192.13 ppm, while the carbonyl carbon of the acetate group appears around δ 170.41 ppm. rsc.org The methyl carbon (CH₃) of the acetate group is typically found at about δ 20.55 ppm, and the methylene carbon (CH₂) resonates near δ 65.99 ppm. rsc.org

The chemical shifts of the aromatic carbons are also diagnostic. For the unsubstituted phenyl ring in 2-oxo-2-phenylethyl acetate, signals are observed at δ 134.18, 133.87, 128.84, and 127.73 ppm. rsc.org Substituents on the phenyl ring cause predictable shifts in these signals. For example, the carbon attached to the chlorine atom in 2-(4-chlorophenyl)-2-oxoethyl acetate appears around δ 140.33 ppm. rsc.org

The following table summarizes the ¹³C NMR data for several derivatives:

CompoundSolventChemical Shift (δ)
2-oxo-2-phenylethyl acetateCDCl₃δ 192.13, 170.41, 134.18, 133.87, 128.84, 127.73, 65.99, 20.55 rsc.org
2-(4-chlorophenyl)-2-oxoethyl acetateCDCl₃δ 191.06, 170.33, 140.33, 132.43, 129.17, 129.11, 65.79, 20.46 rsc.org
2-(4-fluorophenyl)-2-oxoethyl acetateCDCl₃δ 190.63, 170.33, 167.36-164.81 (d, J = 255 Hz), 130.48, 130.39, 116.17-115.96 (d, J = 21 Hz), 65.76, 20.49 rsc.org
2-(4-methoxyphenyl)-2-oxoethyl acetateCDCl₃δ 190.58, 170.50, 164.02, 130.04, 127.18, 114.02, 65.73, 55.51, 20.60 rsc.org

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopyrsc.orgfigshare.comrsc.org

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. In the FTIR spectrum of this compound derivatives, the most prominent absorption bands are associated with the carbonyl groups. The C=O stretching vibration of the ketone typically appears in the range of 1680-1725 cm⁻¹, while the C=O stretching of the acetate ester is found at a higher frequency, generally between 1735 and 1750 cm⁻¹. The C-O stretching vibrations of the ester group usually give rise to strong bands in the 1200-1300 cm⁻¹ region. For some derivatives, characteristic bands for aromatic C-H stretching and bending, as well as substituent-specific vibrations (e.g., C-Cl stretch), can also be observed.

Mass Spectrometry for Molecular Weight and Fragmentation Analysisnih.govrsc.org

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. In the electron ionization (EI) mass spectrum of 2-oxo-2-phenylethyl acetate, the molecular ion peak [M]⁺ is observed at an m/z value corresponding to its molecular weight (178 g/mol ). rsc.org

The fragmentation patterns are also highly informative. Common fragmentation pathways for this compound derivatives involve the cleavage of the ester group and rearrangements. For instance, the loss of an acetate group is a common fragmentation route. researchgate.net In the case of 2-(4-chlorophenyl)-2-oxoethyl acetate, the molecular ion is detected at m/z 212. rsc.org Its fragmentation pattern includes characteristic peaks resulting from the loss of various fragments. nih.gov

The table below shows the molecular ion peaks for several this compound derivatives:

CompoundIonization MethodMolecular Ion (m/z)
2-oxo-2-phenylethyl acetateEI-MS178 rsc.org
2-oxo-2-(p-tolyl)ethyl acetateEI-MS192 rsc.org
2-(4-methoxyphenyl)-2-oxoethyl acetateEI-MS208 rsc.org
2-(4-chlorophenyl)-2-oxoethyl acetateEI-MS212 rsc.org
2-(4-bromophenyl)-2-oxoethyl acetateEI-MS256 rsc.org

X-ray Crystallography for Solid-State Structure Determinationmdpi.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a molecular crystal. rsc.org This technique partitions crystal space into regions where the electron distribution of a promolecule (the sum of spherical atomic electron densities) is greater than that of all other molecules. acs.org The resulting Hirshfeld surface provides a unique three-dimensional picture of the molecule's shape and its contact environment within the crystal, offering a qualitative and quantitative understanding of the forces governing the crystal packing. rsc.orgscirp.org

The analysis involves mapping various properties onto this surface, most notably the normalized contact distance (dnorm). The dnorm value is calculated from di (the distance from the surface to the nearest nucleus inside) and de (the distance from the surface to the nearest nucleus outside), normalized by the van der Waals radii of the respective atoms. biointerfaceresearch.com The resulting surface is color-coded, where red spots indicate close-contact interactions shorter than the van der Waals radii (negative dnorm), white areas represent contacts approximately equal to the van der Waals separation (zero dnorm), and blue regions signify contacts longer than the van der Waals radii (positive dnorm). biointerfaceresearch.com

While specific crystallographic data and a corresponding Hirshfeld surface analysis for this compound are not available in the surveyed literature, an analysis can be extrapolated from studies on structurally similar organic acetate compounds. researchgate.netiucr.orgnih.goviucr.orgresearchgate.net For a molecule like this compound, which contains polar carbonyl groups and nonpolar hydrocarbon regions, a complex network of intermolecular interactions would be expected to stabilize its crystal structure.

The primary interactions governing the crystal packing of small organic molecules are often weak hydrogen bonds and van der Waals forces. researchgate.net In the case of this compound, the most significant interactions would likely involve the hydrogen atoms interacting with oxygen, other hydrogen atoms, and carbon atoms.

Interactions involving the oxygen atoms, specifically H···O/O···H contacts, also play a crucial role. nih.gov These are typically represented by sharp "spikes" in the fingerprint plot and appear as distinct red areas on the dnorm surface, indicative of hydrogen-bond-like interactions. researchgate.net For this compound, these would primarily occur between the carbonyl oxygens and methyl/methylene hydrogens of neighboring molecules. The H···C/C···H interactions, representing weaker van der Waals forces, generally form a smaller but still significant percentage of the total contacts. researchgate.netnih.gov

Based on published data for analogous compounds, a hypothetical distribution of intermolecular contacts for this compound is presented below.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound Derived from Hirshfeld Surface Analysis.

Interaction TypeHypothetical Percentage Contribution (%)
H···H51.5
H···O/O···H30.2
H···C/C···H12.1
C···O/O···C3.5
C···C1.6
O···O1.1

This table is a hypothetical representation based on analyses of structurally similar compounds and is intended for illustrative purposes. researchgate.netnih.goviucr.org

The fingerprint plot for this compound would be expected to show a large, diffuse region in the center corresponding to the numerous H···H contacts. researchgate.net Two distinct, sharp spikes would represent the H···O/O···H interactions, characteristic of the close contacts between the hydrogen atoms and the electronegative oxygen atoms of the acetate and ketone groups. iucr.org Less prominent "wings" on the plot would correspond to the H···C/C···H contacts. researchgate.net The analysis of these surfaces and plots provides a comprehensive picture of the supramolecular assembly, revealing how individual molecules pack together to form a stable three-dimensional architecture. researchgate.netresearchgate.net

Computational Chemistry and in Silico Investigations of 2 Oxoethyl Acetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It has become a popular and versatile tool in computational chemistry for predicting molecular properties and reaction mechanisms.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule. cornell.edu For 2-oxoethyl acetate (B1210297), this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. This process is crucial as the geometry of a molecule dictates many of its physical and chemical properties. cornell.edumdpi.com

Once the optimized geometry is obtained, the electronic structure can be analyzed. Key aspects of this analysis include the examination of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. wseas.com A smaller gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is another technique used to study charge transfer and hyperconjugative interactions within the molecule. For 2-oxoethyl acetate, this would reveal the delocalization of electron density between the carbonyl groups and the acetate moiety, influencing its reactivity.

The following table summarizes key parameters typically obtained from DFT calculations for geometry optimization and electronic structure analysis.

ParameterDescriptionSignificance for this compound
Optimized Bond Lengths The equilibrium distance between the nuclei of two bonded atoms.Determines the overall shape and steric properties.
Optimized Bond Angles The angle formed between three connected atoms.Influences the molecule's three-dimensional structure.
Dihedral Angles The angle between two intersecting planes, defined by four atoms.Describes the conformation and rotational flexibility.
HOMO Energy Energy of the highest occupied molecular orbital.Relates to the ability to donate an electron.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to the ability to accept an electron.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates chemical reactivity and kinetic stability.
NBO Charges Atomic charges derived from the NBO analysis.Provides insight into the charge distribution and reactive sites.

Prediction of Reaction Pathways and Energetics

DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface (PES) of a reaction. This involves identifying and characterizing the structures of reactants, transition states, intermediates, and products. d-nb.info

For this compound, DFT can be used to predict the energetics of various potential reactions, such as nucleophilic attack at the carbonyl carbons or reactions involving the ester group. By calculating the activation energy (the energy barrier of the transition state), chemists can predict the feasibility and rate of a given reaction pathway. For instance, the Korcek mechanism, a unimolecular decomposition pathway, was identified for a related compound through automated reaction exploration using DFT. d-nb.info

Computational methods can also investigate the influence of solvents on reaction pathways, often using models like the Polarization Continuum Model (PCM). This is crucial as solvent effects can significantly alter reaction energetics and outcomes.

The table below outlines the types of energetic data that can be predicted for reactions involving this compound.

Energetic ParameterDescriptionImportance in Reaction Prediction
Activation Energy (Ea) The minimum energy required to initiate a chemical reaction.A lower Ea indicates a faster reaction rate.
Reaction Energy (ΔEr) The difference in energy between products and reactants.Indicates whether a reaction is exothermic (releases energy) or endothermic (requires energy).
Gibbs Free Energy (ΔG) The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system.Determines the spontaneity of a reaction.

Spectroscopic Property Prediction

DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. wseas.comresearchgate.net

Predicted spectroscopic data for this compound would include:

Infrared (IR) Frequencies: DFT can calculate the vibrational frequencies of the molecule. researchgate.net These correspond to the stretching and bending of bonds, such as the C=O stretches of the ketone and ester groups, and C-O stretches. While calculated frequencies may deviate from experimental values due to factors like anharmonicity, they are valuable for assigning experimental peaks. tandfonline.com

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. mdpi.comresearchgate.net These predictions are useful for assigning signals in the experimental spectra to specific atoms in the this compound molecule. kuleuven.be

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible range. joaquinbarroso.com This can help in understanding the electronic structure and identifying chromophores within the molecule.

The following table shows the types of spectroscopic data that can be predicted and their relevance.

Spectroscopic TechniquePredicted PropertyRelevance for this compound
Infrared (IR) Spectroscopy Vibrational frequencies and intensitiesIdentification of functional groups (e.g., C=O, C-O).
1H NMR Spectroscopy Chemical shifts and coupling constantsElucidation of the proton environment.
13C NMR Spectroscopy Chemical shiftsDetermination of the carbon skeleton.
UV-Vis Spectroscopy Electronic transition energies and oscillator strengthsCharacterization of electronic properties and chromophores.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are particularly useful for exploring its conformational landscape.

By simulating the molecule's motion over a period of time (from picoseconds to microseconds), MD can reveal the different shapes (conformers) the molecule can adopt and the relative stability of these conformers. elifesciences.org The simulations track the trajectories of all atoms, providing a dynamic picture of the molecule's behavior. nih.gov

The results of an MD simulation can be used to:

Identify the most populated (lowest energy) conformations.

Understand the transitions between different conformations.

Analyze the influence of the solvent on conformational preferences.

This information is crucial for understanding how this compound might interact with other molecules, such as biological macromolecules.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. kuleuven.besciensage.info It is a key tool in drug discovery and for understanding enzymatic mechanisms. plos.org

Prediction of Binding Sites and Affinities

In the context of this compound, molecular docking could be used to predict how it might bind to the active site of an enzyme or a receptor. researchgate.net The process involves:

Defining the Binding Site: Identifying the pocket or groove on the protein surface where the ligand is likely to bind. tjnpr.org

Sampling Ligand Conformations: Generating a variety of possible conformations and orientations of this compound within the binding site. mdpi.com

Scoring: Evaluating the "goodness of fit" for each pose using a scoring function, which estimates the binding affinity (the strength of the interaction). nih.gov

The results of a molecular docking study can predict the most likely binding mode of this compound and provide an estimate of its binding energy or affinity. researchgate.net Analysis of the docked pose can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. plos.orgplos.org This information is invaluable for understanding the potential biological activity of the compound. sciensage.info

The table below summarizes the key outputs of a molecular docking study.

OutputDescriptionSignificance for this compound
Docking Score/Binding Energy A numerical value that estimates the binding affinity between the ligand and the protein.A lower (more negative) score typically indicates a stronger predicted interaction.
Binding Pose The predicted three-dimensional orientation of the ligand within the protein's binding site.Shows the specific interactions (e.g., hydrogen bonds) that stabilize the complex.
Interacting Residues The amino acids in the protein that are predicted to be in close contact with the ligand.Helps to understand the basis of molecular recognition.

Enzyme-Inhibitor Complex Stability Assessments

The stability of a complex formed between a potential drug (inhibitor) and its target enzyme is a critical determinant of its efficacy. Molecular dynamics (MD) simulations are a powerful computational tool used to assess this stability over time, providing insights into the binding modes and interactions that hold the complex together.

In studies of derivatives containing the 2-oxoethyl scaffold, MD simulations have been employed to confirm the stability of enzyme-inhibitor interactions predicted by initial molecular docking. For instance, research on hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives as tyrosinase inhibitors utilized MD simulations to confirm that the most potent compounds form a stable complex with the target protein (PDB ID: 2Y9X). tandfonline.comtandfonline.com These simulations revealed that the derivatives bind effectively within the active site of the enzyme. tandfonline.comtandfonline.com Kinetic studies further characterized some of these compounds as irreversible inhibitors, forming a stable, lasting bond with the enzyme. tandfonline.comtandfonline.com

Similarly, computational studies on halo-substituted ester/amide derivatives, such as 2-((4-isopropylphenyl)amino)-2-oxoethyl 2-chlorobenzoate, have explored their binding to jack bean urease. nih.gov Molecular docking suggested that these compounds can bind not only to the active site but also to allosteric sites, which are remote from the primary active site. nih.gov Further computational analysis, including the calculation of the inhibition constant (Ki), supports these in vitro findings. nih.gov In other research, pyrrolidin-2-one derivatives designed as potential acetylcholinesterase (AChE) inhibitors were also shown through molecular dynamics simulations to form stable complexes with the enzyme, indicating their potential effectiveness. researchgate.net

Derivative ClassTarget EnzymeKey Findings from Stability AssessmentsCitation
Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivativesTyrosinaseThe most potent derivative formed a stable enzyme-inhibitor complex; binding was determined to be irreversible. tandfonline.comtandfonline.com
Halo-substituted mixed ester/amide derivativesJack Bean UreaseBinding interactions were observed in the active site, with potential for allosteric binding. nih.gov
Pyrrolidin-2-one derivativesAcetylcholinesterase (AChE)MD simulations demonstrated the formation of stable complexes, indicating potential as effective inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key molecular features, known as descriptors, QSAR models can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds. nih.govresearchgate.net

QSAR studies have been applied to various classes of compounds that incorporate a 2-oxoethyl or structurally related moiety. For example, in the development of 2-azetidinone derivatives with antimicrobial properties, QSAR models indicated that their activity was governed by topological parameters like the Balaban index (J) and molecular connectivity indices. researchgate.net Another study on N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates as carbonic anhydrase inhibitors successfully developed validated 2D-QSAR models for specific enzyme isoforms (hCA IX and XII), elucidating the descriptors that control their inhibitory activity. nih.gov For a series of 4-thiazolidinone (B1220212) derivatives, QSAR models highlighted the importance of both topological and electronic parameters, such as Kier's third-order shape index (κα3) and the energy of the highest occupied molecular orbital (HOMO), in describing their antimicrobial activity. scispace.com

These models are statistically validated to ensure their robustness and predictive power, often using metrics like the coefficient of determination (R²), cross-validated R² (Q²), and predictive R² (R²pred). researchgate.net

Derivative ClassPredicted ActivityKey QSAR DescriptorsCitation
2-Azetidinone derivativesAntimicrobialTopological parameters (Balaban index, molecular connectivity indices) researchgate.net
N-phenylacetamide-2-oxoindole benzenesulfonamide conjugatesCarbonic Anhydrase InhibitionVarious descriptors controlling activity against hCA IX and XII isoforms nih.gov
4-Thiazolidinone derivativesAntimicrobialTopological (Kier's shape index) and Electronic (HOMO energy) parameters scispace.com
Quinazolin-4(3H)-one derivativesBreast Cancer InhibitionGeometrical and topological descriptors researchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET prediction uses computational models to forecast how a compound will be absorbed, distributed, metabolized, excreted, and what potential toxicity it may have within an organism. researchgate.netresearchgate.net This early-stage screening helps to eliminate compounds with unfavorable profiles, saving time and resources. researchgate.net

Derivatives containing the this compound structure have been subjected to ADMET analysis. A study on prednisolone (B192156) acetate derivatives, which feature this moiety, found that the lead compounds had molecular sizes under 500 Da and lipophilicity scores (logP) below 5, aligning with criteria for good ocular permeability. sciensage.info Toxicity predictions for these compounds indicated no carcinogenicity, eye irritation, or Ames mutagenesis. sciensage.info

In another study, diesters derived from phthaloylglycine, including related 2-oxoethyl structures, were evaluated in silico. scielo.br The results showed that the synthesized compounds adhered to Lipinski's rule of five, suggesting good potential for oral bioavailability. scielo.br Specific parameters such as topological polar surface area (TPSA), solubility (logS), and absorption percentage were calculated to build a comprehensive pharmacokinetic profile. scielo.br Similarly, ADMET predictions for certain pyrrolidin-2-one derivatives suggested they could be active in the central nervous system (CNS) and possess good to excellent oral absorption with no predicted cardiotoxicity (hERG blockade). researchgate.net

ADMET ParameterPredicted Finding for this compound Derivatives and Related StructuresCitation
Absorption
Lipinski's Rule of 5Compounds generally adhere to the rule, indicating potential for good oral bioavailability. sciensage.infoscielo.br
Human Intestinal AbsorptionPredicted to be well-absorbed.
Oral Bioavailability ScoreGenerally favorable scores are predicted for related derivatives. researchgate.net
Distribution
Blood-Brain Barrier (BBB) PenetrationSome derivatives are predicted to be CNS active, indicating BBB penetration. researchgate.net
Topological Polar Surface Area (TPSA)Values are calculated to assess transport properties. scielo.br
Metabolism
CYP450 InhibitionOften predicted to be non-inhibitors of major cytochrome P450 enzymes.
Excretion
Aqueous Solubility (logS)Predictions range from soluble to moderately soluble. sciensage.info
Toxicity
Ames MutagenesisPredicted to be non-mutagenic. sciensage.info
CarcinogenicityPredicted to be non-carcinogenic. sciensage.info
hERG BlockadeCertain series of derivatives are predicted to have no hERG blockade, suggesting low risk of cardiotoxicity. researchgate.net
Eye Irritation/CorrosionPredicted to cause no irritation or corrosion. sciensage.info

Applications of 2 Oxoethyl Acetate in Organic Synthesis and Materials Science

Role as a Synthetic Intermediate and Building Block

The dual functionality of 2-oxoethyl acetate (B1210297) allows it to participate in a variety of chemical reactions. The aldehyde group can undergo nucleophilic additions, condensations, and redox reactions, while the acetate group can be subjected to hydrolysis, transesterification, or aminolysis. This reactivity profile enables its use as a linchpin in convergent synthetic strategies and as a foundational element for the construction of more elaborate molecular architectures.

Synthesis of Complex Organic Molecules

2-Oxoethyl acetate and its derivatives have been employed as key intermediates in the total synthesis of several complex natural products. Its structure provides a two-carbon unit that can be strategically incorporated into larger molecular skeletons.

Pimprinols: In the total synthesis of bacterial 5-(3-indolyl)oxazole alkaloids, such as pimprinols A, B, and C, derivatives of this compound are utilized. For instance, (1R)-2-chloro-1-methyl-2-oxoethyl acetate serves as a precursor in a multi-step synthesis to achieve the target alkaloids. d-nb.inforesearchgate.net

Hofmeisterin: The natural phytotoxin hofmeisterin, chemically identified as 2'-(2''-hydroxy-4''-methylphenyl)-2'-oxoethyl acetate, was structurally confirmed through its total synthesis. acs.orgacs.org This synthesis underscores the role of the this compound core in the structure of bioactive natural products.

Tetrahydroisoquinoline Alkaloids: In the enantioselective synthesis of the proaporphine alkaloid (−)-misramine, a 2-oxoethyl group is installed onto the benzene (B151609) ring via a Claisen rearrangement, followed by ozonolysis to generate a crucial aldehyde intermediate for the final steps of the synthesis. acs.org

Precursor for Heterocyclic Compounds

The reactivity of this compound makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.

Imidazoles: Substituted imidazoles can be synthesized using this compound derivatives through condensation reactions. For example, 2,5-bis(furan-2-yl)-1H-imidazole is synthesized via the Weidenhagen reaction of [2-(furan-2-yl)-2-oxoethyl]acetate with furfural.

Oxazoles: A metal-free method for synthesizing substituted oxazoles involves the cyclization of substituted 2-oxo-2-phenylethyl acetate derivatives with amines, using iodine as an oxidant. researchgate.net This strategy demonstrates the C–O bond cleavage of the ester for ring formation.

Pyridines: The synthesis of substituted pyridines, which are prevalent in medicinal drugs and agrochemicals, can be achieved using this compound derivatives. naturalproducts.net

Quinolines: Derivatives such as methyl 2-[2-(3-acetyl-4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamido] alkanoates are prepared from intermediates derived from the alkylation of 3-acetyl-4-methylquinolin-2-(1H)-one with methyl chloroacetate, a related α-halo ester. umich.edu

Functionalization and Derivatization Strategies

The two functional groups of this compound offer independent handles for chemical modification, allowing for a diverse range of functionalization and derivatization strategies.

The aldehyde functionality can be transformed through several classical reactions:

Passerini Reaction: This three-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide produces α-acyloxycarboxamides. Derivatives of this compound have been used in Passerini reactions to create complex, highly functionalized molecules, including those with quinoline (B57606) and triterpenoid (B12794562) moieties. researchgate.netumich.edusciforum.netbldpharm.comchemsynthesis.com

Aldol (B89426) Condensation: The aldehyde can react with enolates or other nucleophiles in aldol-type reactions to form new carbon-carbon bonds, extending the carbon skeleton. acs.orgpharmaffiliates.com

Reductive Amination: The aldehyde can be converted into an amine through reductive amination, as demonstrated in the derivatization of 2'-oxoethyl flavin. orgsyn.org

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde group into an alkene, providing a route to unsaturated derivatives. naturalproducts.netresearchgate.net

The ester functionality allows for another set of transformations:

Hydrolysis: The acetate can be hydrolyzed under acidic or basic conditions to reveal a primary alcohol.

Transesterification and Aminolysis: The acetate group can be exchanged with other alcohols or reacted with amines to form different esters or amides, respectively. This is exemplified in the synthesis of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) monoamides. researchgate.net

A summary of key reactions for the functionalization of this compound and its derivatives is presented below.

Reaction TypeFunctional GroupDescription
Passerini ReactionAldehydeA three-component reaction with a carboxylic acid and an isocyanide to form α-acyloxycarboxamides. umich.edusciforum.net
Aldol CondensationAldehydeReaction with an enolate to form a β-hydroxy carbonyl compound, extending the carbon chain. acs.org
Reductive AminationAldehydeConversion to an amine in the presence of a reducing agent and an amine source. orgsyn.org
Wittig ReactionAldehydeReaction with a phosphorus ylide to form an alkene. naturalproducts.net
HydrolysisAcetate EsterCleavage of the ester bond to yield a primary alcohol and acetic acid. vulcanchem.com
AminolysisAcetate EsterReaction with an amine to form an amide and ethanol (B145695). researchgate.net

Development of Specialty Chemicals and Reagents

The unique structure of this compound and its derivatives makes them suitable for the development of specialty chemicals and reagents with specific applications in research and industry.

Photoremovable Protecting Groups: 2-Hydroxyphenacyl esters, which are derivatives of this compound, have been developed as photoremovable protecting groups for carboxylic acids. epa.gov These groups can be cleaved under UV light, allowing for the controlled release of the protected molecule.

Bioconjugation Reagents: Derivatives of this compound are used in the synthesis of chelating agents for medical imaging. For example, 10-(2-alkylamino-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DOTA monoamide) derivatives, used for conjugating to biomolecules, are synthesized using α-bromoacetamides which are structurally related to activated forms of this compound. researchgate.net

Atmospheric Chemistry Studies: Allyl acetate is used as a monomer and intermediate in industrial chemical synthesis, and its atmospheric oxidation produces this compound as a major product. researchgate.net Studying these reactions helps in understanding the atmospheric fate of industrial chemicals.

Applications in Polymer Chemistry and Material Science

While less common than in organic synthesis, this compound derivatives have found applications in the creation of functional polymers and materials.

Monomer Synthesis and Copolymerization: Methacrylate monomers containing a this compound moiety, such as 2-(p-methoxyphenoxy)-2-oxoethyl methacrylate, have been synthesized. researchgate.net These monomers can undergo free-radical copolymerization with other monomers like acrylonitrile (B1666552) to produce copolymers with tailored thermal and mechanical properties. researchgate.netresearchgate.netmdpi.com

Polymer Modification: Reactive ionic liquids (RILs) derived from this compound, such as 1-(2-etoxy-2-oxoethyl)-3-methylimidazolium bromide, have been used to chemically modify cellulose (B213188) acetate propionate (B1217596) (CAP). cymitquimica.com These RILs are immobilized onto the CAP backbone via a transesterification reaction, altering the polymer's surface roughness, thermal stability, and transport properties. cymitquimica.com

Liquid Crystals and Organic Semiconductors: The rigid aromatic structures present in some derivatives, such as 2-[(2-bromobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate, make them potential candidates for the development of liquid crystalline materials and organic semiconductors. vulcanchem.com

Utilization in Pharmaceutical and Agrochemical Synthesis

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of a wide range of biologically active compounds for the pharmaceutical and agrochemical industries. mdpi.comsmolecule.com

Anticancer Agents: Bromoarene-containing derivatives of this compound serve as precursors for kinase inhibitors that target receptors like EGFR and VEGFR, which are implicated in cancer. vulcanchem.com

Antimicrobial Compounds: The β-ketoamide scaffold, which can be derived from this compound, is explored for its potential to disrupt bacterial cell wall synthesis. vulcanchem.com Additionally, indole-bearing compounds synthesized from this compound derivatives show potential as antimicrobial agents. chemsynthesis.com

Anti-inflammatory Agents: Derivatives of this compound have shown promise as anti-inflammatory agents. For example, (2-methoxy-2-oxo-ethyl) 2-[2-(2,6-dichloroanilino)phenyl]acetate is an impurity of the nonsteroidal anti-inflammatory drug (NSAID) Aceclofenac. mdpi.com

Phytotoxins and Herbicides: The natural product hofmeisterin (2'-(2''-hydroxy-4''-methylphenyl)-2'-oxoethyl acetate) is a phytotoxin that inhibits radicle growth in plants. acs.orgacs.org This suggests that derivatives of this compound could be explored for the development of new herbicides.

The table below summarizes some bioactive compounds and intermediates synthesized using this compound derivatives.

Compound ClassSpecific Example/TargetApplication Area
Indolyl-oxazole AlkaloidsPimprinols A, B, C d-nb.inforesearchgate.netPharmaceutical (Antibacterial)
Natural PhytotoxinsHofmeisterin acs.orgacs.orgAgrochemical (Herbicide)
Kinase InhibitorsBromoarene-containing precursors vulcanchem.comPharmaceutical (Anticancer)
NSAID-related compoundsAceclofenac Impurity D mdpi.comPharmaceutical (Anti-inflammatory)
Quinolone DerivativesAmino acid coupled quinolones umich.eduPharmaceutical (Bioactive)

Biological and Biomedical Research on 2 Oxoethyl Acetate Derivatives

Enzyme Modulation and Inhibition Studies

Derivatives of 2-oxoethyl acetate (B1210297) have been a focal point in the study of enzyme modulation, demonstrating a range of inhibitory activities against various enzymatic targets. These compounds serve as versatile scaffolds in the design of enzyme inhibitors.

The study of enzyme kinetics is crucial for understanding the mechanism of action of inhibitors. For 2-oxoethyl acetate derivatives, kinetic analyses have revealed different modes of inhibition.

In a study on tyrosinase inhibition, hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives were synthesized and evaluated. tandfonline.comnih.gov Kinetic analysis showed that compound 5c acts as a competitive inhibitor, while compound 5d is a mixed-type inhibitor. tandfonline.comnih.gov Both compounds were found to bind irreversibly to the tyrosinase enzyme. tandfonline.comnih.gov The dissociation constant (Ki) for the competitive inhibitor 5c was determined to be 0.0072 μM. nih.gov

Another study focused on carvacrol (B1668589) derivatives, where both benzoic and cinnamic acid substituted compounds were synthesized. jst.go.jp Kinetic analysis of the most potent inhibitors revealed that they act as competitive or mixed-type inhibitors of tyrosinase. jst.go.jp

The kinetics of phosphoketolase (PK) have been studied with glycolaldehyde (B1209225) as a substrate. nih.govgoogle.com This enzyme is involved in a pathway that can convert various carbon sources to acetyl-CoA. nih.gov Additionally, the enzyme 2-keto-3-deoxy-D-gluconate aldolase (B8822740) from Sulfolobus solfataricus has shown activity in the retro-aldol cleavage of enantiomeric aldol (B89426) substrates to yield pyruvate (B1213749) and glycolaldehyde. acs.org

The kinetic parameters of enzymes involved in ethylene (B1197577) glycol metabolism have also been characterized. biorxiv.org The alcohol dehydrogenase EtgB was found to catalyze the dehydrogenation of ethylene glycol, and the aldehyde dehydrogenase EtgA readily oxidizes glycolaldehyde to glycolate. biorxiv.org

Tyrosinase Inhibition:

Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for treating hyperpigmentation disorders. tandfonline.comjst.go.jp Several this compound derivatives have shown potent tyrosinase inhibitory activity.

Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives have been synthesized and evaluated as antimelanogenic agents. tandfonline.comnih.gov One derivative, 5c , exhibited exceptional tyrosinase inhibitory activity with an IC50 value of 0.0089 μM, significantly more potent than the standard, kojic acid (IC50 = 16.69 μM). tandfonline.comnih.gov Another derivative, 5d , also showed good activity with an IC50 of 8.26 μM. tandfonline.comnih.gov The presence of hydroxyl groups on the cinnamic acid phenyl ring was found to be crucial for this high activity. tandfonline.com

Similarly, acetophenone (B1666503) amide derivatives have been investigated as tyrosinase inhibitors. nih.gov The compound 2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate (5c) was the most active, with an IC50 of 0.0020 ± 0.0002 μM. nih.gov In comparison, 2-((3-acetylphenyl)amino)-2-oxoethyl 2,4-dihydroxybenzoate (B8728270) (3c) had an IC50 of 27.35 ± 3.6 μM. nih.gov

Carvacrol derivatives have also been synthesized and tested for tyrosinase inhibition. jst.go.jp A derivative with a 2,4-dihydroxy substituted cinnamic acid residue, 2-[2-methyl-5-(propan-2-yl)phenoxy]-2-oxoethyl(2E)-3-(2,4-dihydroxyphenyl)prop-2-enoate (9) , showed the strongest activity with an IC50 of 0.0167 μM. jst.go.jp

Enoyl-ACP Reductase (InhA) and Dihydrofolate Reductase (MtDHFR) Inhibition:

Enoyl-acyl carrier protein (ACP) reductase (ENR or InhA) and dihydrofolate reductase (DHFR) are crucial enzymes in bacteria, making them attractive targets for antibacterial drug development. plos.orgnih.govnih.gov A series of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate derivatives were synthesized and evaluated as dual inhibitors of Mycobacterium tuberculosis InhA and DHFR. plos.orgnih.govresearchgate.net

These compounds showed good to moderate inhibition of InhA, with percent inhibition ranging from 9% to 51% at a concentration of 50 μM. plos.orgnih.govresearchgate.net The MtDHFR inhibition was also significant, with IC50 values ranging from 23 to 153 μM, which is comparable to the standard drug trimethoprim (B1683648) (IC50 = 92 μM). plos.orgnih.govresearchgate.net Molecular docking studies revealed that these derivatives fit well into the binding pockets of both enzymes, forming hydrogen bonds with key amino acid residues. plos.orgresearchgate.net For InhA, interactions were observed with TYR158 and the cofactor NAD+. plos.orgresearchgate.net For MtDHFR, hydrogen bonding interactions were noted with residues such as ARG32 and ARG60. plos.orgresearchgate.net

Table 1: Tyrosinase Inhibition by this compound Derivatives

Compound IC50 (μM) Reference
Derivative 5c (hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl) 0.0089 tandfonline.comnih.gov
Derivative 5d (hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl) 8.26 tandfonline.comnih.gov
Kojic Acid (Standard) 16.69 tandfonline.comnih.govjst.go.jp
2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate (5c) 0.0020 ± 0.0002 nih.gov
2-((3-acetylphenyl)amino)-2-oxoethyl 2,4-dihydroxybenzoate (3c) 27.35 ± 3.6 nih.gov
Arbutin (Standard) 191.17 ± 5.5 nih.gov
2-[2-methyl-5-(propan-2-yl)phenoxy]-2-oxoethyl(2E)-3-(2,4-dihydroxyphenyl)prop-2-enoate (9) 0.0167 jst.go.jp

Table 2: Inhibition of InhA and MtDHFR by 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate Derivatives

Enzyme Inhibition Data Reference
InhA 9-51% inhibition at 50 μM plos.orgnih.govresearchgate.net
MtDHFR IC50: 23-153 μM plos.orgnih.govresearchgate.net
Trimethoprim (Standard for MtDHFR) IC50: 92 μM plos.orgnih.govresearchgate.net

Enzyme Kinetics Investigations

Receptor Binding and Ligand-Target Interactions

The interaction of this compound derivatives with various biological receptors is a significant area of research, with molecular docking studies providing valuable insights into these binding events.

A study on prednisolone (B192156) acetate derivatives investigated their binding to the glucocorticoid receptor (PDB: 6DXK). sciensage.info One derivative, Pred forte, showed a strong docking score of -10.004 and formed a hydrogen bond with the amino acid residue ARG 611. sciensage.info The high binding affinity of these derivatives suggests their potential as anti-inflammatory agents that act by inhibiting the glucocorticoid receptor. sciensage.info Another complex steroid derivative, [2-[(6S,8S,10R,13S,14S,16R,17S)-6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate, is also predicted to exert its biological effects through interaction with the glucocorticoid receptor. vulcanchem.com The specific stereochemistry and the presence of a 6-alpha-fluoro substituent are thought to enhance receptor binding affinity. vulcanchem.com

In the context of N-methyl-d-aspartate (NMDA) receptor modulation, a thienopyrimidinone derivative, 3-(2-(azetidin-1-yl)-2-oxoethyl)-5-(3-bromophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one (6i) , has been synthesized and is noted for its potential to modulate intracellular calcium inactivation of NMDA receptors. acs.org

Molecular docking simulations of a phthalazinone-acetate derivative with VEGFR2 (PDB: 3VHE) indicated that the phthalazinone-acetate moiety binds to the ATP pocket of the kinase. vulcanchem.com This binding involves hydrogen bonds with Cys917 and Glu883, as well as π-π stacking with Phe1045. vulcanchem.com

A series of novel 2-(benzylamino)-2-oxoethyl]-2-oxo-2H-1-benzopyran-3-carboxamide derivatives were synthesized and their binding interactions with various protein targets were evaluated through docking studies. Compounds 8c , 8d , and 8e showed good binding affinity with GlcN-6-P synthase, forming three hydrogen bonds with the amino acid residues. Compound 8c also established three hydrogen bonds with Ser241 and Agr240 in the active site of TGF-β1 with a high binding affinity of -7.3 kcal/mol.

For a series of N-(2-{2-(1H-indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides, docking studies with the 4DH6 target protein predicted a binding energy of –7.88 kcal/mol for compound 5c , with hydrogen bonding interactions with THR232, GLY230, and PRO70. mdpi.com

A newly synthesized pyridazinone derivative, 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one, was docked with the 5R82 protein target, showing a binding free energy of -4.90 kcal/mol, suggesting it can readily bind to the protein. mdpi.com

Cell Biology and Cellular Pathway Investigations

Derivatives of this compound have been implicated in the induction of apoptosis through various mechanisms, often involving the Bcl-2 family of proteins and the generation of reactive oxygen species (ROS).

Compounds structurally similar to ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate have been shown to inhibit anti-apoptotic Bcl-2 family proteins. These proteins are often overexpressed in cancer cells, and their inhibition can lead to the induction of apoptosis. The decomposition of some of these compounds can also generate ROS, which plays a role in inducing cytotoxicity and apoptosis.

A series of novel ciprofloxacin (B1669076) derivatives, featuring various biologically active moieties including arylacetamide, were synthesized and evaluated for their anticancer activity. nih.gov The most potent compounds, 6 and 8a , were found to induce apoptosis in T-24 bladder cancer cells, with a 16.8- and 20.1-fold increase in apoptosis compared to the control, respectively. nih.gov This was accompanied by a significant increase in the levels of the executioner caspase-3. nih.gov

The induction of apoptosis is a complex process involving both caspase-dependent and caspase-independent pathways. mdpi.com The intrinsic pathway of apoptosis is initiated by stress signals that lead to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF). mdpi.com AIF can contribute to caspase-independent cell death. mdpi.com Selenoamino acids have been shown to induce apoptosis in MCF-7 cells by decreasing the mitochondrial membrane potential through regulation of Bcl-2 family members and leading to the release of cytochrome c and AIF. mdpi.com

Endoplasmic reticulum (ER) stress can also trigger apoptosis through the unfolded protein response (UPR). nih.gov Prolonged ER stress can lead to the activation of JNK, which may involve pro-apoptotic Bcl-2 family members like Bax and Bak. nih.gov

Intracellular calcium (Ca²⁺) homeostasis is critical for a multitude of cellular processes, and its dysregulation can lead to apoptosis. mdpi.com Derivatives of this compound have been shown to modulate intracellular calcium levels.

The compound 5,5'-Dinitro BAPTA AM is a cell-permeant derivative of the calcium chelator BAPTA and is used to modulate cytosolic Ca²⁺ levels. It has been shown to inhibit calcium-dependent ion channels and enzymes.

Alterations in intracellular calcium levels are a proposed mechanism of action for compounds similar to ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate. Changes in calcium homeostasis can affect signaling pathways involved in cell survival and death.

Agents that alter intracellular calcium homeostasis, such as the calcium ionophore A23187 and the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) inhibitor thapsigargin, have been shown to potently inhibit autophagy. nih.gov This inhibition occurs at a step after the acquisition of WIPI1 but before the closure of the autophagosome. nih.gov

ER stress-induced apoptosis can involve the activation of pro-apoptotic cytoplasmic calcium signaling pathways. nih.gov This can be triggered by the CHOP transcriptional target, ER oxidase 1α (ERO1α), and can be blocked by buffering cytoplasmic calcium. nih.gov

Reactive Oxygen Species (ROS) Generation

The generation of Reactive Oxygen Species (ROS) is a mechanism through which certain this compound derivatives exert their biological effects, particularly in the context of anticancer activity. ROS are highly reactive molecules that can cause damage to cellular components, leading to cell death.

Some studies suggest that the decomposition of compounds structurally similar to this compound can generate ROS, which plays a significant role in inducing cytotoxicity and apoptosis. This activity can be independent of the compound's direct action on other cellular targets.

A notable example involves a class of (2E)-(2-oxo-1, 2-dihydro-3H-indol-3-ylidene)acetate derivatives. Research has shown that specific compounds within this class can enhance the levels of ROS. nih.gov This increase in ROS is linked to the inhibition of thioredoxin reductase (TrxR), an enzyme crucial for maintaining the cellular redox balance. By inhibiting TrxR, these compounds disrupt the cell's ability to counteract oxidative stress, leading to an accumulation of ROS. This, in turn, activates apoptotic proteins like Bax and cleaved-caspase 3, ultimately causing cancer cell death. nih.gov

Furthermore, the compound 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline (B220), an analogue of a 2-oxoethyl derivative, has been shown to affect the ability of neutrophils to secrete ROS. researchgate.net This suggests that derivatives of this compound can modulate ROS production in immune cells, which has implications for inflammatory conditions. In some cases, these derivatives can inhibit both the release and intracellular generation of ROS by neutrophils. researchgate.net

The development of various rosmarinic acid (RosA) derivatives, which can be conjugated with structures related to this compound, has also been a focus of research for their antioxidant and anti-inflammatory properties through scavenging ROS. mdpi.com Overproduction of ROS is associated with inflammatory processes, and agents that can reduce ROS levels are valuable for treating inflammation triggered by oxidative stress. mdpi.com

Overcoming Drug Resistance Mechanisms

Multidrug resistance (MDR) is a significant obstacle in cancer therapy. Derivatives of this compound have been investigated for their potential to overcome these resistance mechanisms. Two primary mechanisms of MDR are the overexpression of antiapoptotic proteins, such as those in the Bcl-2 family, and the increased efflux of drugs by ATP-binding cassette (ABC) transporter proteins. nih.gov

Research on ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and its analogs has shown promise in circumventing MDR. nih.gov These compounds have demonstrated the ability to induce apoptosis in cancer cells, and importantly, their effectiveness is not diminished by the overexpression of antiapoptotic Bcl-2 or Bcl-X L proteins. nih.gov This suggests that these derivatives may utilize alternative apoptotic pathways, such as the endoplasmic reticulum (ER) pathway, by causing ER Ca2+ release. nih.gov

Furthermore, some of these chromene derivatives have shown efficacy against natural MDR cancer cell lines, with some lines even exhibiting collateral sensitivity, meaning they are more susceptible to these agents than their non-resistant counterparts. nih.gov The structural activity relationship (SAR) studies of these compounds have helped in identifying the key chemical features necessary for their activity against MDR cells. For instance, the 3 and 4 positions of the chromene scaffold appear to favor rigid and hydrophobic functional groups, while the 6 position benefits from a meta or para-substituted aryl group with small, hydrophilic substituents. nih.gov

The development of 5-fluorouracil (B62378) derivatives, a common chemotherapeutic agent, has also explored the incorporation of structures that could help overcome drug resistance. google.com Resistance to fluoropyrimidines can arise from various mechanisms, including altered drug influx and efflux, and changes in genes related to cell cycle regulation and apoptosis. google.com While not directly this compound derivatives, the strategies employed in modifying existing drugs provide a framework for how the this compound scaffold could be functionalized to tackle drug resistance.

Investigational Therapeutic Applications (Research Level)

Anticancer Potential

Derivatives of this compound have been a focal point of research for their potential as anticancer agents. Studies have explored various structural modifications to enhance their cytotoxic effects against a range of cancer cell lines.

One area of investigation involves phenoxy acetamide (B32628) derivatives. A study on two novel phenoxy acetamide derivatives revealed significant cytotoxic activity against liver cancer (HepG2) and breast cancer (MCF-7) cell lines. One of the compounds, in particular, demonstrated potent cytotoxicity against HepG2 cells with an IC50 value of 1.43 µM.

Benzothiazinone and their benzothiazinyl acetate derivatives have also been synthesized and evaluated for their anticancer properties. nih.gov Several of these compounds exhibited effective growth inhibition against the MCF-7 human breast cancer cell line, with IC50 values lower than the standard drug 5-fluorouracil. nih.gov Notably, compound 2c in the study showed remarkable cytotoxic activity with an IC50 of 1.29 μM and also demonstrated inhibitory effects on VEGFR2 kinase, a key target in angiogenesis. nih.gov

Furthermore, novel ciprofloxacin derivatives incorporating a 2-oxoethyl moiety have been designed as potential anticancer agents targeting topoisomerase II, an enzyme crucial for DNA replication in cancer cells. nih.gov

Indole-based derivatives have also shown significant promise. A series of N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides and related compounds were synthesized and showed activity against various cancer cell lines. mdpi.com Additionally, (2E)-(2-oxo-1, 2-dihydro-3H-indol-3-ylidene)acetate derivatives have been identified as potent anti-proliferative agents against several tumor cell lines, including those of breast, colon, and liver cancer. nih.gov

The table below summarizes the anticancer potential of selected this compound derivatives.

Compound ClassCancer Cell Line(s)Key Findings
Phenoxy Acetamide DerivativesHepG2 (Liver), MCF-7 (Breast)Potent cytotoxicity, with one compound having an IC50 of 1.43 µM against HepG2.
Benzothiazinyl Acetate DerivativesMCF-7 (Breast)Effective growth inhibition, with IC50 values outperforming 5-fluorouracil. Some compounds also inhibit VEGFR2 kinase. nih.gov
(2E)-(2-oxo-1, 2-dihydro-3H-indol-3-ylidene)acetate DerivativesMultiple, including HCT-116 (Colon)Potent anti-proliferative activity. nih.gov
2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate (B1203000) derivativesA549 (Lung)Moderate to low cytotoxicity, with IC50 values ranging from 225 to 319 µg/mL. plos.org

Anti-inflammatory Properties

The anti-inflammatory potential of this compound derivatives has been actively explored, with a focus on modifying natural compounds to enhance their activity.

A significant area of this research involves derivatives of hesperetin (B1673127), a flavonoid found in citrus fruits. While hesperetin itself has anti-inflammatory properties, its derivatives have shown even greater efficacy. nih.gov One such derivative, 7-O-(2-(Propylamino)-2-oxoethyl) hesperetin (HD-4d) , was synthesized by replacing the hydroxyl group at the 7-position of hesperetin with an ethyl-bromoacetate group followed by amidation. nih.gov This compound demonstrated notable hepatoprotective and anti-inflammatory effects in a mouse model of alcoholic liver injury. nih.gov It was also effective in reducing inflammation in cell culture models. nih.gov The mechanism of action for HD-4d appears to involve the upregulation of NLRP12, a protein that can reduce the expression of inflammatory factors. nih.gov

Another study on 7-O-amide hesperetin derivatives further supports the potential of this class of compounds. nih.gov Several derivatives, including 7-O-(2-(Propylamino)-2-oxoethyl)hesperetin (4d) and 7-O-(2-(Cyclopentylamino)-2-oxoethyl)hesperetin (4k) , exhibited potent inhibition of nitric oxide (NO) production, a key mediator of inflammation. nih.gov These compounds were more effective at reducing pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β than the standard anti-inflammatory drugs indomethacin (B1671933) and celecoxib (B62257) at the same concentration. nih.gov The structure-activity relationship studies suggested that the 7-O-amide unit with a medium-sized hydrophobic side chain is beneficial for activity. nih.gov Furthermore, compound 4d was found to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting the NF-κB signaling pathway. nih.gov

The imidazo[2,1-b]thiazole (B1210989) scaffold, which can be incorporated into derivatives of this compound, has also been studied for its anti-inflammatory effects, among other biological activities. plos.org Similarly, indole-bearing compounds, which can be derivatized with this compound, are known to possess anti-inflammatory properties. mdpi.com

The table below highlights some of the investigational anti-inflammatory applications of this compound derivatives.

Derivative ClassKey FindingsMechanism of Action
7-O-amide Hesperetin DerivativesPotent inhibition of NO and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), outperforming standard drugs in some cases. nih.govSuppression of iNOS and COX-2 expression via the NF-κB signaling pathway. nih.gov
7-O-(2-(Propylamino)-2-oxoethyl) hesperetin (HD-4d)Hepatoprotective and anti-inflammatory effects in alcoholic liver injury. nih.govUpregulation of NLRP12 to reduce inflammatory factor expression. nih.gov

Antimicrobial and Antitubercular Activities

Derivatives of this compound have emerged as a promising area of research for the development of new antimicrobial and antitubercular agents.

Antimicrobial Activity:

Indole-based derivatives have demonstrated notable antimicrobial properties. A series of N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides and related compounds were synthesized and screened against a panel of bacteria and fungi. mdpi.com The results indicated that Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans were particularly sensitive to these compounds. mdpi.com Specifically, compounds 5c and 5h from the study were the most active against Staphylococcus aureus and Candida albicans, respectively. mdpi.com

Another study focused on dipeptide derivatives based on N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl)-nicotinamide. researchgate.net Several of the synthesized compounds showed good antimicrobial activity, with some possessing minimum inhibitory concentrations (MICs) ranging from 50 to 500 µg/mL. researchgate.net

Furthermore, derivatives of sulfathiazole, a known antibacterial agent, have been modified with 2-oxoethyl moieties to overcome drug resistance. researchgate.net These new sulfonamides were found to be selectively effective against various Staphylococcus aureus strains. researchgate.net

Antitubercular Activity:

Research into 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives has yielded compounds with significant antitubercular potential. plos.org All 28 newly synthesized compounds in one study showed good activity against Mycobacterium tuberculosis H37Rv. plos.org Compounds 5b and 6d were the most potent, with a MIC value of 0.8 µg/mL. plos.org These compounds are believed to act as dual inhibitors of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (InhA), two crucial enzymes in M. tuberculosis. plos.org

Thiazolo[3,2-a]pyrimidin-5-one derivatives, synthesized from S-alkylated precursors that can contain a 2-oxoethyl group, have also been evaluated for their antitubercular activity. mdpi.com Some of these compounds displayed good activity against Mycobacterium tuberculosis. mdpi.com

Additionally, pyrimidine-tethered benzothiazole (B30560) derivatives have been discovered as novel anti-tubercular agents effective against multi- and extensively drug-resistant Mycobacterium tuberculosis. tandfonline.com An N-ethyl acetate bearing analogue, 5b , was the second most active among the N-substituted derivatives with a MIC of 0.98 µg/mL. tandfonline.com

The table below summarizes the antimicrobial and antitubercular activities of selected this compound derivatives.

Compound ClassTarget Organism(s)Key Findings
Indole-based GlyoxylamidesS. aureus, E. coli, P. aeruginosa, C. albicansCompounds 5c and 5h were most active against S. aureus and C. albicans, respectively. mdpi.com
2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivativesM. tuberculosis H37RvCompounds 5b and 6d showed high potency with a MIC of 0.8 µg/mL. plos.org
Pyrimidine-tethered Benzothiazole DerivativesMulti- and extensively drug-resistant M. tuberculosisAnalogue 5b had a MIC of 0.98 µg/mL. tandfonline.com

Role as Photoremovable Protecting Groups

This compound and its derivatives, particularly phenacyl esters, have found application as photoremovable protecting groups (PPGs) for carboxylic acids and other functional groups in organic synthesis and biochemistry. iucr.org PPGs are chemical moieties that can be cleaved from a molecule upon exposure to light, allowing for the controlled release of the active molecule.

The 2-hydroxyphenacyl moiety, which absorbs light below 370 nm, has been proposed as a new photoremovable protecting group for carboxylates and sulfonates. researchgate.net The release of the protected group occurs from a short-lived triplet state of the molecule. researchgate.net Quantum chemical calculations have helped to elucidate the reaction mechanism, identifying triplet excited state intramolecular proton transfer as a major deactivation pathway, with minor productive pathways involving triplet anion and quinoid triplet enol intermediates. researchgate.netresearchgate.net

The photolysis of these compounds can lead to the formation of different by-products depending on the reaction conditions. For instance, in the case of 2-nitrobenzyl caged compounds, a protective thiol is often used during photolysis to react with the nitroso ketone by-product. wiley-vch.de

The efficiency of the photorelease can be influenced by various factors, including the substituents on the phenacyl chromophore. researchgate.net For example, in the photolysis of 2-(2-hydroxyphenyl)-2-oxoethyl acetate (3b), the acetate group was released, while in a related compound, 2-(2-methoxyphenyl)-2-oxoethyl acetate (6), the acetate group was not released under similar conditions, highlighting the importance of the hydroxyl group for the desired photoreaction. researchgate.net

These photoremovable protecting groups are valuable tools in chemical synthesis, enabling the generation of oligonucleotide microarrays and the controlled release of biomolecules. wiley-vch.de

The table below lists some compounds related to this compound that have been studied as photoremovable protecting groups.

CompoundProtected GroupKey Features
2-(2-Hydroxyphenyl)-2-oxoethyl acetateAcetic acidPhotorelease occurs from a short-lived triplet state. researchgate.net
2-(2-Hydroxyphenyl)-2-oxoethyl benzoateBenzoic acidSynthesized and studied for its photochemical behavior. rsc.org
2-(2-Hydroxyphenyl)-2-oxoethyl methanesulfonateMethanesulfonic acidSynthesized and studied for its photochemical behavior. rsc.org

Environmental Fate and Degradation Studies of 2 Oxoethyl Acetate

Atmospheric Degradation Pathways

Once released into the atmosphere, 2-Oxoethyl acetate (B1210297) is subject to degradation primarily through reactions with naturally occurring oxidants.

Reactions with Atmospheric Oxidants (O3, OH radicals, Cl atoms, NO3 radicals)

The primary atmospheric removal mechanisms for volatile organic compounds (VOCs) like 2-Oxoethyl acetate involve reactions with ozone (O₃), hydroxyl radicals (OH), chlorine atoms (Cl), and nitrate (B79036) radicals (NO₃). uclm.esresearchgate.net

Theoretical and experimental studies have shown that this compound is a product of the atmospheric oxidation of other compounds, such as allyl acetate and amyl acetate. researchgate.netconicet.gov.arrsc.orgrsc.org For instance, in the gas-phase oxidation of allyl acetate by O₃, OH, Cl, and NO₃, this compound was identified as a major product. researchgate.netresearchgate.net Specifically, the ozonolysis of allyl acetate proceeds through the formation of a primary ozonide, which then decomposes into this compound and other products. researchgate.netresearchgate.net

Similarly, the oxidation of amyl acetate initiated by OH radicals and Cl atoms can lead to the formation of this compound through the scission of carbon-carbon bonds. conicet.gov.arrsc.orgrsc.org Computational studies on the atmospheric oxidation of isoamyl acetate by OH radicals and Cl atoms also predict the formation of this compound as a degradation product. acs.org

The reaction rates of this compound with these oxidants determine its persistence in the atmosphere. While specific rate constants for this compound are not extensively documented in the provided search results, the data for related acetate esters provide insight into its likely reactivity. For example, the rate coefficients for the reaction of allyl acetate with O₃, OH, Cl, and NO₃ have been determined, indicating that reactions with OH radicals and Cl atoms are particularly significant. researchgate.net

Tropospheric Lifetimes and Atmospheric Impact

The tropospheric lifetime of a compound is a measure of how long it persists in the troposphere before being removed. It is inversely proportional to the rate of its reaction with atmospheric oxidants. The lifetime (τ) with respect to a specific oxidant X can be calculated using the formula: τ = 1 / (k_X * [X]), where k_X is the reaction rate constant and [X] is the average concentration of the oxidant.

Based on the reaction rates of similar compounds, it can be inferred that the atmospheric lifetime of this compound will be primarily controlled by its reactions with OH radicals during the day and potentially NO₃ radicals at night. researchgate.netresearchgate.net For allyl acetate, a precursor to this compound, the tropospheric lifetimes are estimated to be 5 hours for reaction with OH, 9 days for O₃, 5 days for Cl, and 2 days for NO₃. researchgate.netresearchgate.net This suggests a rapid degradation, limiting its potential for long-range transport.

The atmospheric degradation of this compound and its precursors contributes to the formation of secondary air pollutants. The oxidation of acetate esters can lead to the formation of smaller aldehydes and acids, which can, in turn, contribute to the formation of tropospheric ozone and photochemical smog. conicet.gov.arrsc.orgrsc.org

Aquatic Environmental Behavior

When this compound enters aquatic systems, its fate is governed by biodegradation and hydrolysis.

Biodegradation Kinetics and Mechanisms

Information on the specific biodegradation kinetics and mechanisms of this compound is limited in the provided search results. However, studies on related compounds suggest that the ester linkage is susceptible to microbial degradation. csic.es The biodegradability of a substance is a key factor in its persistence in aquatic environments. The introduction of ester groups into molecules can enhance their biodegradability. csic.es

Microorganisms in wastewater treatment plants and aquatic ecosystems are the primary drivers of biodegradation for many organic compounds. csic.es Enzymes such as esterases can cleave the ester bond, breaking the molecule down into smaller, more readily biodegradable components. The process can involve hydroxylation, decarboxylation, and other enzymatic reactions. researchgate.net

Hydrolytic Stability and Pathways

The ester group in this compound is susceptible to hydrolysis, a chemical reaction with water that can break the ester bond. This process can be influenced by pH, with the rate of hydrolysis often being faster under acidic or basic conditions. The hydrolysis of the acetyl group would result in the formation of a free hydroxyl group.

While specific kinetic data for the hydrolysis of this compound is not available in the provided results, the general reactivity of esters suggests that this would be a significant degradation pathway in aqueous environments.

Degradation Byproduct Identification and Characterization

The degradation of this compound, whether through atmospheric or aquatic pathways, results in the formation of various byproducts.

In the atmosphere, the oxidation of acetate esters, including precursors to this compound, leads to the formation of compounds such as formaldehyde (B43269), acetic acid, and other carbonyl compounds. researchgate.netrsc.orgconicet.gov.ar For example, the OH-initiated degradation of vinyl acetate can produce formic acetic anhydride (B1165640) and acetic acid. conicet.gov.ar

In aquatic environments, the hydrolysis of this compound would yield acetic acid and glyoxal (B1671930) (oxoacetaldehyde). The biodegradation process could lead to a wider array of byproducts depending on the specific microorganisms and metabolic pathways involved. One study on the degradation of a different complex molecule identified 2-(2-(4-Chlorobenzamido)-5-methoxyphenyl)-2-oxoethyl acetate as a degradation byproduct. researchgate.netnih.gov

The identification of these byproducts is critical, as they may have their own environmental and toxicological profiles.

Ecotoxicological Assessments

No data available.

Studies on Aquatic Organisms (e.g., fish, daphnia, algae)

No data available.

Environmental Risk Assessment Methodologies

No specific environmental risk assessment methodologies have been established for this compound due to the absence of ecotoxicological data.

Future Directions and Emerging Research Areas

Novel Synthetic Strategies and Methodologies

The synthesis of 2-oxoethyl acetate (B1210297) and its derivatives is an area ripe for innovation. Current methods often involve multi-step processes that can be improved in terms of efficiency, yield, and sustainability.

Future research could focus on:

Catalytic Approaches: Developing novel catalysts to streamline the synthesis. For instance, the use of 4-dimethylaminopyridine (B28879) (DMAP) has been shown to accelerate esterification in related syntheses. vulcanchem.com

Solvent-Free Synthesis: Exploring mechanochemistry, such as ball milling, could lead to environmentally friendly, solvent-free production methods. vulcanchem.com

One-Pot Reactions: Designing one-pot procedures where multiple reaction steps are combined without isolating intermediates could significantly enhance efficiency. A recent study detailed a novel, metal-free, one-pot synthesis of substituted oxazoles using 2-oxo-2-phenylethyl acetate derivatives. rsc.org

Flow Chemistry: Implementing continuous flow reactors could offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes.

Recent synthetic applications show 2-oxoethyl acetate being used as a reactant. For example, it has been reacted with 3-ethyl-2,4-dimethyl-1H-pyrrole in the synthesis of a BODIPY scaffold, a type of fluorescent dye. nih.gov

Exploration of Undiscovered Reaction Mechanisms

The dual functionality of this compound suggests a rich and complex reactivity that is yet to be fully explored. The interplay between the aldehyde and ester groups could lead to novel chemical transformations.

Potential areas for mechanistic investigation include:

Atmospheric Chemistry: Theoretical studies on the ozonolysis of allyl acetate predict that this compound is a major product. researchgate.net Further investigation into the atmospheric degradation pathways of this compound itself, initiated by radicals like OH and Cl, is a crucial area of research. conicet.gov.aracs.org

Pseudo-Multicomponent Reactions: The role of related compounds like 2-oxo-2-phenylethyl acetate in multicomponent reactions to form complex heterocyclic structures, such as N-aroylmethyl-4-arylimidazoles, has been studied. mdpi.com Similar investigations with this compound could unveil new synthetic routes.

Photochemistry: The photochemical properties of related benzoin (B196080) acetate derivatives have been explored for use as photolabile protecting groups. sfu.ca Studying the photochemistry of this compound could reveal its potential in light-triggered chemical synthesis or drug delivery. sfu.ca

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating discovery. For this compound, computational modeling is an underexplored frontier.

Key research directions include:

Reaction Pathway Analysis: Using Density Functional Theory (DFT) to map potential energy surfaces for reactions involving this compound can help elucidate mechanisms and predict product distributions, as has been done for the ozonolysis of allyl acetate. researchgate.net

Quantitative Structure-Property Relationship (QSPR): Developing QSPR models could predict the physicochemical properties and potential biological activity of this compound derivatives based on their structural features. vulcanchem.com

In Silico Toxicology: ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays can be performed computationally to predict the toxicological profile of novel analogues before their synthesis, ensuring safer drug development pipelines. nih.govripublication.com

Design and Synthesis of Next-Generation Biologically Active Analogues

While this compound itself is not a prominent bioactive molecule, its structural motif is present in more complex, biologically active compounds, particularly steroids and other heterocyclic structures. smolecule.comvulcanchem.comquickcompany.in

Future research can be directed towards:

Steroidal Analogues: The this compound moiety is a side chain in various corticosteroid derivatives. vulcanchem.com Synthesis of novel analogues by modifying the steroid core could lead to new anti-inflammatory agents. smolecule.comgoogle.comsolubilityofthings.com

Heterocyclic Chemistry: The compound can serve as a building block for creating diverse heterocyclic compounds, which are crucial scaffolds in medicinal chemistry. rsc.org For example, derivatives have been used to synthesize novel N-substituted sulfonyl amides incorporating a 1,3,4-oxadiazol motif, which were then evaluated for cytotoxic effects. nih.gov

Pharmacological Profiling: New analogues should undergo in vitro screening against various biological targets, such as cancer cell lines or enzymes, to identify potential therapeutic applications. vulcanchem.com

Sustainable Applications in Green Chemistry and Engineering

Green chemistry principles emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Potential sustainable applications for this compound include:

Renewable Feedstock Utilization: Developing synthetic routes to this compound from biomass-derived starting materials would enhance its green credentials.

Biodegradable Materials: Research into the biodegradability of polymers and materials incorporating the this compound structure could lead to more environmentally benign plastics and materials. researcher.life

Green Solvents and Reagents: Investigating the potential of this compound or its derivatives as biodegradable solvents or reagents in chemical synthesis.

Comprehensive Environmental Impact Assessment and Remediation Strategies

As with any chemical, a thorough understanding of the environmental fate and potential toxicity of this compound is essential, especially if its production and use increase.

Key research areas are:

Environmental Fate: Studies are needed to determine how this compound behaves in soil and aquatic environments, including its persistence, mobility, and potential for bioaccumulation. researchgate.netresearchgate.net

Degradation Byproducts: The degradation of related compounds can lead to byproducts that may also have an environmental impact. mdpi.com Identifying the degradation products of this compound through processes like oxidation or photocatalysis is crucial. mdpi.commdpi.com

Remediation Technologies: Developing effective remediation strategies, such as advanced oxidation processes or bioremediation, to remove the compound from contaminated water or soil. Photocatalytic degradation has been studied for many emerging contaminants. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-oxoethyl acetate derivatives, and how do reaction parameters influence yield and purity?

  • Methodology : A typical synthesis involves refluxing precursors (e.g., carboxylic acids or anhydrides) with chloroethane or other alkylating agents under controlled conditions. For example, ethyl {3-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}acetate is synthesized via acid-catalyzed esterification, monitored by TLC for completion . Critical parameters include solvent choice (e.g., methanol for recrystallization), temperature (reflux at ~80°C), and reaction time (2–24 hours). Column chromatography (DCM/ethyl acetate gradients) is often used for purification .

Q. How can researchers validate the structural identity and purity of this compound derivatives?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Analyze proton environments (e.g., acetate methyl groups at δ ~2.1 ppm) and carbon shifts (carbonyl carbons at δ ~170–200 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., EI-MS for m/z ratios) .
  • HPLC : Assess purity (>98%) using reverse-phase columns with UV detection .
    • Crystallography : For crystalline derivatives, X-ray diffraction provides bond lengths and spatial arrangements (e.g., steroid frameworks in ) .

Q. What are the key physicochemical properties influencing experimental handling of this compound derivatives?

  • Stability : Hydrolysis susceptibility under acidic/basic conditions requires storage at +5°C in anhydrous environments .
  • Solubility : Most derivatives are polar, soluble in DCM, ethyl acetate, or methanol, but insoluble in hexane .

Advanced Research Questions

Q. How do reaction conditions (e.g., pH, catalysts) modulate the hydrolysis kinetics of this compound derivatives?

  • Methodology :

  • Kinetic assays : Monitor hydrolysis rates via UV-Vis spectroscopy (e.g., release of acetic acid) under varying pH (4–10) .
  • Catalysts : Compare acid (HCl) vs. base (NaOH) catalysis. For example, 2-fluoroethyl acetate hydrolyzes faster under basic conditions due to nucleophilic attack on the carbonyl .
  • Data contradiction : Some steroid-derived acetates show unexpected stability at neutral pH due to steric hindrance .

Q. What strategies resolve discrepancies in reported pharmacological activities of structurally similar this compound derivatives?

  • Approach :

  • Receptor binding assays : Use radiolabeled ligands (e.g., ³H-corticosteroids) to compare affinity of derivatives (e.g., fludrocortisone vs. prednisolone acetates) .
  • Molecular docking : Simulate interactions with hormone receptors (e.g., glucocorticoid receptor) to explain activity variations caused by substituents (e.g., fluorine at C9 in ) .
    • Case study : Dexamethasone 11,21-diacetate shows reduced anti-inflammatory activity compared to its monoacetate due to altered receptor binding kinetics .

Q. How can crystallographic data inform the design of this compound derivatives with enhanced bioactivity?

  • Methodology :

  • X-ray crystallography : Resolve bond angles and torsion strains in derivatives (e.g., ’s steroid framework) to optimize steric compatibility with target proteins .
  • Structure-activity relationships (SAR) : Modify substituents (e.g., hydroxyl or methyl groups) based on crystallographic voids in receptor binding sites .

Methodological Challenges and Solutions

Q. Why do some coupling reactions of 2-oxoethyl acetates yield unexpected byproducts, and how can this be mitigated?

  • Root cause : Competing pathways (e.g., elimination vs. substitution) in Pd/Cu-catalyzed reactions ().
  • Solution :

  • Optimize catalysts : Use PdCl₂(PPh₃)₂/CuI systems to favor coupling over side reactions .
  • Additives : Introduce PTSA·H₂O to stabilize intermediates and suppress elimination .

Q. How can researchers reconcile conflicting solubility data for this compound derivatives in different solvents?

  • Approach :

  • Phase diagrams : Construct ternary plots (solute/solvent/co-solvent) using techniques like shake-flask assays .
  • Co-solvents : Use DMSO or acetonitrile (1–5% v/v) to enhance aqueous solubility for biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.